molecular formula C33H36N3O7P B12390844 RXPA 380

RXPA 380

Numéro de catalogue: B12390844
Poids moléculaire: 617.6 g/mol
Clé InChI: IMPJIKIXNAGRCR-SFOGZRFBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RXPA 380 is a useful research compound. Its molecular formula is C33H36N3O7P and its molecular weight is 617.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H36N3O7P

Poids moléculaire

617.6 g/mol

Nom IUPAC

(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1

Clé InChI

IMPJIKIXNAGRCR-SFOGZRFBSA-N

SMILES isomérique

C1CC(C(C1)P(=O)([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

SMILES canonique

C1CC(C(C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origine du produit

United States

Foundational & Exploratory

RXPA 380: A Technical Guide to its Mechanism of Action as a Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding affinity, the structural basis for its domain selectivity, and its effects on key physiological substrates. Detailed experimental methodologies and visualizations of the relevant biological pathways are provided to support further research and development in this area.

Introduction to Angiotensin-Converting Enzyme and its Domains

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which exhibit distinct substrate specificities and physiological functions. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, while the N-domain is involved in the inactivation of the vasodilator bradykinin and other peptides. The development of domain-selective ACE inhibitors like this compound allows for a more targeted modulation of the Renin-Angiotensin System, potentially offering therapeutic advantages with improved side-effect profiles.

Mechanism of Action of this compound

This compound, with the chemical formula Phe-Phe-Pro-Trp, exerts its therapeutic effect through highly selective inhibition of the C-domain of ACE. This selectivity is attributed to specific interactions between the inhibitor and key amino acid residues within the enzyme's active site.

Binding Affinity and Selectivity

This compound demonstrates a remarkable preference for the C-domain of ACE, with its binding affinity being approximately three orders of magnitude greater for the C-domain than for the N-domain.[1] This high selectivity is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

ParameterC-DomainN-DomainSelectivity (N/C)Reference
Ki 3 nM10,000 nM~3333-fold[2]
IC50 2.5 nM--[3]
Ki (app, mouse somatic ACE) 12 nM12 µM1000-fold[3]
Structural Basis of C-Domain Selectivity

The crystal structure of the testis ACE (which is identical to the C-domain of somatic ACE) in complex with this compound (PDB ID: 2OC2) provides a detailed understanding of the molecular interactions driving its potent and selective inhibition.[4] The key determinants of this selectivity are located in the S2' subsite of the ACE active site.

Specifically, the high affinity of this compound for the C-domain is explained by the interaction of its bulky tryptophan and pseudo-proline residues in the P1' and P2' positions with hydrophobic residues unique to the C-domain's S2' pocket, namely Phe391, Val379, and Val380.[4][5][6] In the N-domain, the corresponding residues are more polar, leading to poorer accommodation of the hydrophobic moieties of this compound.[6]

Physiological Effects

The selective inhibition of the ACE C-domain by this compound leads to specific downstream physiological effects, primarily impacting the levels of Angiotensin II and bradykinin.

In Vivo Efficacy in Murine Models

Studies in mice have demonstrated the in vivo activity of this compound. Intravenous administration of this compound resulted in a dose-dependent inhibition of ACE activity.[3] This was evidenced by a decrease in the ratio of Angiotensin II to Angiotensin I and the inhibition of the cleavage of exogenously administered bradykinin.[3]

Animal ModelDosageEffectReference
Mouse0.9-30 mg/kg (i.v.)Dose-dependent decrease of the Ang II/Ang I ratio.[3]
Mouse0.9-30 mg/kg (i.v.)Blocked the cleavage of exogenously administered bradykinin.[3]

Experimental Protocols

Determination of ACE Inhibitory Activity (Ki and IC50)

A common method for determining the inhibitory potency of compounds like this compound is through a fluorimetric assay. This protocol is based on the general principles of such assays.

Objective: To determine the Ki and IC50 values of this compound for the N- and C-domains of ACE.

Materials:

  • Recombinant N- and C-domain ACE

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • This compound

  • Assay buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl)

  • Enzyme buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 330/430 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant N- and C-domain ACE to a working concentration in the enzyme buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add a defined volume of the diluted enzyme to each well.

    • Add an equal volume of the this compound dilutions to the respective wells.

    • Include control wells with enzyme and assay buffer only (no inhibitor) and blank wells with buffer only.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a defined volume of the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.

In Vivo Measurement of Angiotensin II and Bradykinin Levels

This protocol outlines a general approach for assessing the in vivo effects of this compound on RAS components.

Objective: To measure the levels of Angiotensin II and bradykinin in plasma or tissue samples following this compound administration.

Materials:

  • Experimental animals (e.g., mice)

  • This compound formulated for in vivo administration

  • Anesthesia

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Protease inhibitors

  • ELISA or RIA kits for Angiotensin II and bradykinin

  • Microdialysis equipment (for interstitial fluid analysis)

Procedure:

  • Animal Dosing: Administer this compound to the experimental animals via the desired route (e.g., intravenous injection). Include a vehicle control group.

  • Sample Collection: At specified time points post-administration, collect blood samples via cardiac puncture or another appropriate method into tubes containing EDTA and protease inhibitors to prevent peptide degradation. For tissue-specific measurements, perfuse the animal with saline and harvest the tissues of interest. For real-time monitoring in specific tissues, microdialysis can be employed.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and tissue homogenates at -80°C until analysis.

  • Quantification: Measure the concentrations of Angiotensin II and bradykinin in the plasma or tissue extracts using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the peptide levels in the this compound-treated groups to the vehicle control group at each time point using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of the Renin-Angiotensin System and this compound Intervention

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction leads to Bradykinin_inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Bradykinin_inactive Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation promotes ACE ACE ACE->Angiotensin_II converts ACE->Bradykinin_inactive degrades RXPA380 This compound RXPA380->ACE selectively inhibits C-domain Renin Renin (from Kidney) Renin->Angiotensin_I cleaves

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow for Determining Inhibitor Potency

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Incubate ACE with This compound dilutions A->D B Prepare working solution of ACE (N- or C-domain) B->D C Prepare fluorogenic substrate solution E Initiate reaction with substrate addition C->E D->E F Measure fluorescence kinetically E->F G Calculate reaction rates F->G H Plot dose-response curve G->H I Determine IC50 and Ki H->I

Caption: Workflow for the in vitro determination of this compound inhibitory potency.

Conclusion

This compound is a highly potent and selective inhibitor of the C-domain of Angiotensin-Converting Enzyme. Its mechanism of action is well-defined, with its selectivity being driven by specific molecular interactions within the S2' subsite of the enzyme. The targeted inhibition of the ACE C-domain by this compound offers a promising avenue for the development of novel therapeutics for cardiovascular diseases, potentially with a more favorable safety profile compared to non-selective ACE inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical potential of this compound and other domain-selective ACE inhibitors.

References

RXPA 380: A Technical Guide to a Highly Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE), a key metalloenzyme in the Renin-Angiotensin System (RAS). Its chemical formula is represented as Phe-Phe-Pro-Trp. The strategic design of this compound, incorporating a phosphinic acid moiety to mimic the transition state of peptide hydrolysis, results in high-affinity binding and remarkable selectivity for the ACE C-domain over the N-domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental protocols. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. ACE contains two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Consequently, selective inhibition of the C-domain is a promising therapeutic strategy for the treatment of hypertension and other cardiovascular disorders, potentially with fewer side effects than non-selective ACE inhibitors.

This compound emerged from research into bradykinin-potentiating peptides that showed selectivity for the C-domain and often contained proline residues.[2] This led to the synthesis of phosphinic peptides with a proline residue at the P1' position, culminating in the discovery of this compound.[2] Its high affinity and selectivity are attributed to the interaction of its bulky residues with unique amino acids in the active site of the C-domain.[3]

Mechanism of Action

This compound functions as a transition-state analogue inhibitor of the ACE C-domain. The phosphinic acid group [-P(O)(OH)CH2-] mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond of the natural substrate, angiotensin I. This mimicry allows for strong and specific binding to the active site of the ACE C-domain, effectively blocking its catalytic activity. The result is a reduction in the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

The selectivity of this compound for the C-domain is remarkable, with a dissociation constant (Ki) several orders of magnitude lower for the C-domain compared to the N-domain.[1][4] This selectivity is primarily driven by the interactions of the P1' pseudo-proline and P2' tryptophan residues of this compound with non-conserved amino acid residues within the S1' and S2' pockets of the C-domain active site.[1][5]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueEnzyme/SystemReference(s)
Ki (app) 3 nMHuman recombinant ACE (C-domain mutants)[4]
IC50 2.5 nMHuman recombinant ACE (C-domain mutants)[4]
Ki (app) for C-domain 12 nMMouse somatic ACE[4]
Ki (app) for N-domain 12 µMMouse somatic ACE[4]
Selectivity (N-domain Ki / C-domain Ki) ~1000-foldMouse somatic ACE[4]
Selectivity (preferentially at C-domain) 3000-foldNot specified[6]

Experimental Protocols

Synthesis of this compound (Solution-Phase Phosphinic Peptide Synthesis)

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in its entirety, the synthesis of its analogue, RXPA380-P, provides a strong indication of the methodology.[7][8] The synthesis is a multi-step solution-phase process.

Key Steps:

  • Preparation of the Phosphinic Acid Building Block: This typically involves a Michaelis-Arbuzov reaction or a related method to create the phosphinic acid moiety with the desired side chains.

  • Coupling Reactions: Standard peptide coupling reagents (e.g., HATU, HOBt) are used to sequentially add the amino acid residues (Phenylalanine, Proline, Tryptophan) to the phosphinic acid core.

  • Protection and Deprotection: Protecting groups are used for the amine and carboxylic acid functionalities of the amino acids and the phosphinic acid group throughout the synthesis to ensure specific bond formation. These groups are then removed in the final steps.

  • Purification: The crude product is purified using techniques such as flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, pure this compound compound.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound on the ACE C-domain can be determined using a fluorometric assay with a specific substrate.

Materials:

  • Recombinant human ACE C-domain

  • This compound

  • Fluorogenic ACE substrate (e.g., Abz-Phe-Arg-Lys(Dnp)-Pro-OH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • In a 96-well microplate, add the ACE C-domain enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a fluorometer. The cleavage of the substrate by ACE results in an increase in fluorescence.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Murine Model of ACE Inhibition

The in vivo efficacy of this compound can be assessed in a murine model by measuring the ratio of Angiotensin II to Angiotensin I.[4]

Animals:

  • Male C57BL/6 mice

Procedure:

  • Prepare a sterile solution of this compound for intravenous administration.

  • Administer this compound to the mice via intravenous injection at various doses (e.g., 0.9, 3, 10, 30 mg/kg). A control group should receive a vehicle injection.

  • At a predetermined time point after administration, collect blood samples from the mice.

  • Process the blood samples to separate the plasma.

  • Measure the concentrations of Angiotensin I and Angiotensin II in the plasma using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the Angiotensin II / Angiotensin I ratio for each animal.

  • Compare the ratios between the different dose groups and the control group to determine the in vivo inhibitory effect of this compound on ACE activity.

X-ray Crystallography

The three-dimensional structure of this compound in complex with the ACE C-domain (testis ACE) has been determined by X-ray crystallography (PDB ID: 2OC2).[3][9]

Key Steps:

  • Protein Expression and Purification: The ACE C-domain (testis ACE) is expressed in a suitable expression system (e.g., mammalian cells) and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified protein is co-crystallized with this compound using vapor diffusion or other crystallization methods. This involves screening various conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-inhibitor complex is then built into the electron density map and refined to obtain the final atomic coordinates.

Experimental Parameters for PDB ID: 2OC2:

  • Method: X-ray diffraction

  • Resolution: 2.25 Å

  • R-Value Work: 0.215

  • R-Value Free: 0.262

Visualizations

Signaling Pathway

RXPA_380_Mechanism_of_Action cluster_RAS Renin-Angiotensin System cluster_Inhibition Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE C-Domain AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Vasoconstriction Activates RXPA_380 This compound ACE_C_Domain ACE C-Domain RXPA_380->ACE_C_Domain Selectively Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow: In Vitro ACE Inhibition Assay

In_Vitro_Workflow start Start prep_reagents Prepare Reagents: - ACE C-Domain Enzyme - this compound Dilutions - Fluorogenic Substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add Enzyme - Add this compound (various conc.) - Add Control (no inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro ACE inhibitory activity of this compound.

Logical Relationship: Design of this compound

RXPA_380_Design_Logic observation Observation: Bradykinin-potentiating peptides show C-domain selectivity and contain proline residues. hypothesis Hypothesis: Phosphinic peptides with a P1' proline will be selective C-domain inhibitors. observation->hypothesis synthesis Synthesis: Synthesize a library of phosphinic peptides. hypothesis->synthesis evaluation Evaluation: Screen compounds for ACE C-domain and N-domain inhibition. synthesis->evaluation discovery Discovery of this compound: A potent and highly selective C-domain inhibitor. evaluation->discovery

Caption: Logical progression leading to the discovery of this compound.

Conclusion

This compound stands out as a pivotal tool compound for dissecting the distinct physiological roles of the ACE N- and C-domains. Its high potency and remarkable selectivity for the C-domain provide a valuable pharmacological probe for both in vitro and in vivo studies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the fields of cardiovascular medicine, pharmacology, and drug discovery who are interested in the development of next-generation, domain-selective ACE inhibitors. Further investigation into the clinical potential of C-domain selective inhibitors like this compound is warranted to explore their therapeutic efficacy and safety profile in the management of cardiovascular diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of RXPA-380

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of RXPA-380, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. RXPA-380 has demonstrated significant potential in cellular models of inflammation and represents a promising candidate for further development in the treatment of autoimmune and inflammatory diseases. This guide details the methodologies employed in its identification, the multi-step synthesis process, and its mechanism of action, supported by quantitative data and detailed experimental protocols.

Discovery of RXPA-380

RXPA-380 was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the NF-κB signaling pathway. A library of over 500,000 diverse small molecules was screened using a cell-based reporter assay in HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

1.1. High-Throughput Screening and Hit Identification

The primary screen identified 1,280 initial "hits" that inhibited TNF-α-induced luciferase activity by more than 50% at a concentration of 10 µM. These hits underwent a series of confirmatory and counter-screens to eliminate false positives, such as compounds that directly inhibited luciferase or were cytotoxic. Following this triage, 42 confirmed hits were identified.

1.2. Lead Optimization

A structure-activity relationship (SAR) study was initiated on the most promising chemical scaffold. This led to the synthesis of over 200 analogues. RXPA-380 emerged as the lead candidate due to its superior potency, selectivity, and favorable physicochemical properties.

Synthesis of RXPA-380

The chemical synthesis of RXPA-380 is a four-step process starting from commercially available reagents. The overall yield is approximately 35%.

2.1. Synthetic Route Workflow

G A Step 1: Suzuki Coupling (Yield: 85%) B Step 2: Nitration (Yield: 70%) A->B C Step 3: Reduction (Yield: 90%) B->C D Step 4: Amide Coupling (Yield: 65%) C->D E RXPA-380 (Final Product) D->E

Caption: Multi-step synthesis workflow for RXPA-380.

2.2. Experimental Protocol: Step 4 - Amide Coupling

  • To a solution of the aniline intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound, RXPA-380.

Mechanism of Action of RXPA-380

RXPA-380 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the NF-κB signaling pathway. By inhibiting IKK, RXPA-380 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

3.1. NF-κB Signaling Pathway and RXPA-380 Inhibition

Caption: RXPA-380 inhibits the IKK complex in the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key in vitro properties of RXPA-380.

Table 1: In Vitro Potency of RXPA-380

Assay TypeCell LineStimulantIC50 (nM)
NF-κB Reporter AssayHEK293TNF-α25
IKKβ Kinase AssayBiochemicalATP15
IL-6 ELISATHP-1LPS50

Table 2: Selectivity Profile of RXPA-380

Kinase TargetKi (nM)
IKKβ12
JNK1> 10,000
p38α> 10,000
ERK2> 10,000

Table 3: Physicochemical Properties of RXPA-380

PropertyValue
Molecular Weight452.5 g/mol
LogP2.8
Aqueous Solubility (pH 7.4)50 µM
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s

Experimental Protocols

5.1. NF-κB Luciferase Reporter Assay

  • Seed HEK293 cells stably expressing the NF-κB-luciferase reporter gene in 96-well plates at a density of 5 x 10⁴ cells/well.

  • Incubate for 24 hours at 37 °C and 5% CO₂.

  • Treat the cells with a serial dilution of RXPA-380 (or vehicle control) for 1 hour.

  • Stimulate the cells with 10 ng/mL of human TNF-α for 6 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.

5.2. IL-6 ELISA Protocol

  • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the macrophages with a serial dilution of RXPA-380 for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit according to the manufacturer's instructions.

Disclaimer: RXPA-380 is a fictional compound created for illustrative purposes. The data, protocols, and synthesis methods presented herein are hypothetical and intended to serve as a template for a technical guide.

An In-depth Technical Guide to RXPA380: A Potent and Selective ACE C-Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme (ACE) C-domain. This document includes a summary of its chemical and physical properties, detailed synthesis and experimental protocols, and a visualization of its role within the renin-angiotensin system.

Chemical Structure and Properties

RXPA380, with the chemical formula C33H36N3O7P, is a phosphinic peptide analogue.[1] Its structure is a key determinant of its high affinity and selectivity for the C-domain of ACE. The IUPAC name for RXPA380 is N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan.[1]

Table 1: Chemical and Physical Properties of RXPA380

PropertyValueReference
CAS Number 564479-79-4[1]
Molecular Formula C33H36N3O7P[1]
Molecular Weight 617.64 g/mol [1]
Exact Mass 617.2291[1]
IUPAC Name N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan[1]
Synonyms RXPA-380, Cbz-PhePsi[PO(2)CH]Pro-Trp-OH[1]
InChI Key IMPJIKIXNAGRCR-SFOGZRFBSA-N[1]

Mechanism of Action and Biological Activity

RXPA380 is a highly potent and selective competitive inhibitor of the angiotensin-converting enzyme (ACE), specifically targeting its C-terminal catalytic domain.[2] Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is the primary site for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4]

The high selectivity of RXPA380 for the C-domain is attributed to the interactions of its bulky pseudo-proline and tryptophan residues with unique amino acid residues within the S2' subsite of the C-domain active site, which are not present in the N-domain.[2][5] This selective inhibition of the C-domain is sufficient to prevent angiotensin I-induced vasoconstriction.[4]

Table 2: In Vitro Inhibitory Activity of RXPA380

ParameterValueTargetReference
Ki 3 nMACE C-domain[6]
IC50 2.5 nMHuman recombinant ACE C-domain mutants[6][7]
Ki(app) 12 nMMouse somatic ACE C-domain[7]
Ki(app) 12 µMMouse somatic ACE N-domain[7]

Experimental Protocols

The synthesis of RXPA380 can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. A detailed protocol for the solid-phase synthesis on Wang resin is outlined below, adapted from Georgiadis et al.[1][7]

Protocol 1: Solid-Phase Synthesis of RXPA380

  • Resin Swelling: Swell Wang resin in dimethylformamide (DMF).

  • Fmoc-Tryptophan Coupling: Couple Fmoc-tryptophan to the resin using 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP) in a dichloromethane (DCM)/DMF solvent mixture.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Coupling of Phosphinic Acid Synthon: Couple the phosphinic acid synthon (precursor 8 in the referenced literature) to the deprotected tryptophan residue on the resin.

  • Cleavage and Deprotection: Cleave the final compound from the resin and remove protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

The inhibitory activity of RXPA380 against the ACE C-domain is typically determined using a fluorimetric assay with a domain-specific substrate.

Protocol 2: Fluorimetric ACE Inhibition Assay

  • Reagents:

    • Recombinant human ACE C-domain.

    • RXPA380 stock solution (dissolved in DMSO and diluted in assay buffer).

    • Fluorogenic ACE substrate (e.g., Abz-FRK(Dnp)P-OH).

    • Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl2, pH 6.8.[6]

  • Procedure:

    • Prepare serial dilutions of RXPA380 in assay buffer.

    • In a 96-well plate, add the ACE C-domain enzyme solution to each well containing either the inhibitor dilution or buffer (for control).

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific substrate used).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration of RXPA380 relative to the uninhibited control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway

The primary mechanism of action of RXPA380 is the direct inhibition of the ACE C-domain, which is a key enzyme in the Renin-Angiotensin System (RAS). The following diagram illustrates the central role of ACE and the impact of its selective inhibition by RXPA380.

RXPA380_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Inhibition by RXPA380 Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE C-Domain ACE_C_Domain ACE C-Domain AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Activates RXPA380 RXPA380 RXPA380->ACE_C_Domain Selectively Inhibits Blocked_Conversion Blocked Conversion of Angiotensin I to II ACE_C_Domain->Blocked_Conversion Leads to RXPA380_Experimental_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Validation In Vivo Validation (Conceptual) Synthesis RXPA380 Synthesis (Solid-phase or Solution-phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Inhibitor_Dilution Prepare Serial Dilutions of RXPA380 Characterization->Inhibitor_Dilution Enzyme_Prep Prepare Recombinant ACE C-Domain Assay_Execution Perform Fluorimetric Inhibition Assay Enzyme_Prep->Assay_Execution Inhibitor_Dilution->Assay_Execution Data_Analysis Calculate IC50 Value Assay_Execution->Data_Analysis Animal_Model Animal Model of Hypertension Data_Analysis->Animal_Model Drug_Administration Administer RXPA380 Animal_Model->Drug_Administration BP_Measurement Measure Blood Pressure Drug_Administration->BP_Measurement Biochemical_Analysis Analyze Angiotensin II and Bradykinin Levels Drug_Administration->Biochemical_Analysis

References

The Biological Activity of RXPA 380: A C-Terminal Selective ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent phosphinic peptide inhibitor of the Angiotensin-Converting Enzyme (ACE) with notable selectivity for the C-terminal domain of the somatic isoform.[1][2][3][4] This C-domain selectivity presents a promising avenue for the development of novel antihypertensive agents with a potentially improved side-effect profile compared to non-selective ACE inhibitors.[4][5] This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Angiotensin-Converting Enzyme (ACE)

Target EnzymeParameterValue (nM)
Human Recombinant ACE (C-domain mutants)IC502.5
Angiotensin-Converting EnzymeKi3

Data sourced from MedChemExpress.[3]

Table 2: Domain-Selective Inhibitory Activity of this compound

Target DomainParameterValue
Mouse Somatic ACE (C-domain)Ki(app)12 nM
Mouse Somatic ACE (N-domain)Ki(app)12 µM

Data sourced from MedChemExpress.[3]

Mechanism of Action

This compound exerts its biological effect by inhibiting the catalytic activity of Angiotensin-Converting Enzyme. ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[6] ACE is a dipeptidyl carboxypeptidase with two catalytic domains in its somatic form: the N-terminal and C-terminal domains.[2] While both domains can cleave various substrates, the C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[4][7]

This compound's high affinity for the C-terminal domain leads to a significant reduction in the production of Angiotensin II.[3][7] This, in turn, is expected to lead to vasodilation and a decrease in blood pressure. The selectivity of this compound for the C-domain is attributed to the specific interactions of its chemical structure with the active site of this domain.[2]

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE (C-domain) AngI->ACE    AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction RXPA380 This compound RXPA380->ACE Inhibition

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

In Vivo Activity

Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Intravenous administration of this compound at doses ranging from 0.9 to 30 mg/kg resulted in a dose-dependent decrease in the Angiotensin II to Angiotensin I ratio.[3] This provides in vivo evidence of ACE inhibition by this compound. Additionally, the compound was shown to block the cleavage of exogenously administered bradykinin, another substrate of ACE.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is based on standard fluorometric assays for ACE activity and is consistent with the methods used for characterizing similar inhibitors.

1. Materials and Reagents:

  • Recombinant human or mouse ACE (C-domain and N-domain)

  • This compound

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to each well.

  • Add 20 µL of the ACE enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 160 µL of the fluorogenic substrate solution (at a concentration close to its Km value) to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response curve to a suitable sigmoidal model.

  • To determine the Ki value, perform the assay at various substrate concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare this compound serial dilutions A1 Add this compound/ vehicle to wells P1->A1 P2 Prepare ACE solution A2 Add ACE to wells P2->A2 P3 Prepare Substrate solution A4 Add Substrate P3->A4 A1->A2 A3 Incubate (15 min) A2->A3 A3->A4 A5 Measure Fluorescence A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50/Ki D2->D3

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Measurement of Angiotensin II/Angiotensin I Ratio in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of an ACE inhibitor by measuring changes in angiotensin levels.

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Sample Collection:

  • Acclimatize the mice to the experimental conditions for at least one week.

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

  • Administer this compound via intravenous (i.v.) injection at the desired doses (e.g., 0.9, 3, 10, 30 mg/kg). A vehicle control group should be included.

  • At a predetermined time point after administration (e.g., 30 minutes), collect blood samples. Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing a cocktail of protease inhibitors to prevent ex vivo angiotensin degradation.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Angiotensin Quantification (LC-MS/MS):

  • Thaw the plasma samples on ice.

  • Perform solid-phase extraction (SPE) to isolate and concentrate the angiotensin peptides from the plasma.

  • Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Use stable isotope-labeled internal standards for both Angiotensin I and Angiotensin II to ensure accurate quantification.

  • Generate a standard curve for each analyte to determine the concentrations in the plasma samples.

  • Calculate the Angiotensin II/Angiotensin I ratio for each animal.

  • Perform statistical analysis to compare the ratios between the different treatment groups and the vehicle control.

start Acclimatize Mice dosing Administer this compound (i.v.) or Vehicle start->dosing blood_collection Blood Collection (with protease inhibitors) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage extraction Solid-Phase Extraction of Angiotensins storage->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Ang I & Ang II lcms->quantification ratio Calculate Ang II/Ang I Ratio quantification->ratio analysis Statistical Analysis ratio->analysis

Caption: Experimental workflow for the in vivo measurement of the Angiotensin II/Angiotensin I ratio.

Conclusion

This compound is a highly potent and selective inhibitor of the C-terminal domain of ACE. Its biological activity, demonstrated through both in vitro and in vivo studies, highlights its potential as a valuable research tool for dissecting the specific roles of the ACE domains and as a lead compound for the development of a new class of antihypertensive drugs. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this compound and similar domain-selective ACE inhibitors.

References

Preliminary Preclinical Studies on RXPA 380: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of angiotensin-converting enzyme (ACE).[1][2] Its chemical formula is Phe-Phe-Pro-Trp. The development of this compound was informed by research on bradykinin-potentiating peptides that demonstrated selectivity for the C-domain of ACE, often containing multiple proline residues.[3][4] This document provides a comprehensive summary of the available preliminary, preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of the C-domain of ACE. This domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By selectively inhibiting this domain, this compound effectively reduces the levels of angiotensin II, a key mediator of hypertension. Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound leads to an increase in bradykinin levels, further contributing to its antihypertensive effect.[5][6]

Signaling Pathway

The mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS) and its interplay with the Kallikrein-Kinin System is depicted below.

RAAS_KKS Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI cleaves ACE_C ACE (C-Domain) AngI->ACE_C AngII Angiotensin II ACE_C->AngII converts Inactive Inactive Peptides ACE_C->Inactive degrades AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone RXPA380 This compound RXPA380->ACE_C inhibits Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin cleaves Bradykinin->ACE_C B2R B2 Receptor Bradykinin->B2R activates Vasodilation Vasodilation B2R->Vasodilation

Caption: this compound selectively inhibits the C-domain of ACE.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterEnzyme SourceValueReference
Ki Human Recombinant ACE (C-domain mutants)3 nM[7]
IC50 Human Recombinant ACE (C-domain mutants)2.5 nM[7]
Apparent Ki (C-domain) Mouse Somatic ACE12 nM[7]
Apparent Ki (N-domain) Mouse Somatic ACE12 µM[7]
Selectivity (N-domain Ki / C-domain Ki) Mouse Somatic ACE>3000-fold[1][2]
Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound in Mice
Route of AdministrationDose RangeEffectOutcomeReference
Intravenous0.9 - 30 mg/kgInhibition of ACE activityDose-dependent decrease in Angiotensin II / Angiotensin I ratio; Blockade of exogenous bradykinin cleavage[7]

Note: Detailed pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are not yet publicly available.

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against ACE.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Inhibitor: this compound

  • Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl

  • Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 400 nm)

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 40 µL of the diluted inhibitor solution to the sample wells. Add 40 µL of assay buffer to the control wells.

  • Add 20 µL of the ACE solution (pre-diluted in enzyme buffer) to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the substrate solution to all wells.

  • Immediately measure the fluorescence intensity at time zero and then continuously or at fixed time points for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the ACE activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of ACE Inhibition in Mice

This protocol outlines a general procedure to evaluate the in vivo target engagement of an ACE inhibitor.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old)

2. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer this compound intravenously (i.v.) via the tail vein at various doses (e.g., 0.9, 3, 10, 30 mg/kg).

  • A control group receives the vehicle only.

3. Measurement of Angiotensin II / Angiotensin I Ratio:

  • At a predetermined time point after drug administration (e.g., 15 minutes), collect blood samples via cardiac puncture into tubes containing a cocktail of protease inhibitors.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Extract Angiotensin I and Angiotensin II from the plasma using solid-phase extraction.

  • Quantify the levels of Angiotensin I and Angiotensin II using a validated LC-MS/MS method or a commercially available ELISA kit.

  • Calculate the Angiotensin II / Angiotensin I ratio for each animal.

4. Bradykinin Challenge:

  • At a specific time point after this compound or vehicle administration, administer a bolus of exogenous bradykinin (e.g., 10 µg/kg, i.v.).

  • Monitor the hemodynamic response (e.g., a transient drop in blood pressure) using a catheterized carotid artery connected to a pressure transducer.

  • The potentiation of the hypotensive effect of bradykinin in the presence of the ACE inhibitor indicates target engagement.

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel ACE inhibitor like this compound.

Caption: Preclinical development workflow for an ACE inhibitor.

Conclusion

The preliminary preclinical data for this compound strongly indicate that it is a highly potent and selective inhibitor of the C-domain of ACE. Its in vitro profile is compelling, demonstrating nanomolar affinity and over a 3000-fold selectivity for its target domain. In vivo studies in mice have confirmed its ability to engage its target, leading to the expected pharmacodynamic effects on the Renin-Angiotensin and Kallikrein-Kinin systems. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish its therapeutic efficacy in relevant animal models of hypertension. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and other domain-selective ACE inhibitors.

References

RXPA380: A Technical Guide to a Highly Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA380 is a potent and highly selective phosphinic peptide inhibitor of the C-terminal domain of somatic Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The high selectivity of RXPA380 for the C-domain makes it a valuable research tool for dissecting the specific roles of the two ACE domains and a potential lead compound for the development of novel antihypertensive therapies with a potentially improved side-effect profile compared to non-selective ACE inhibitors.

Quantitative Data

The inhibitory activity and selectivity of RXPA380 have been characterized in several studies. The following tables summarize the key quantitative data.

Inhibitor Target Ki (nM) IC50 (nM) Selectivity (N-domain Ki / C-domain Ki) Reference
RXPA380Human Recombinant ACE (C-domain mutant)32.5>3000[1]
RXPA380Mouse Somatic ACE (C-domain)12 (Ki(app))-~1000[1]
RXPA380Mouse Somatic ACE (N-domain)12,000 (Ki(app))--[1]

Table 1: Inhibitory Potency and Selectivity of RXPA380. [1]

Experimental Protocols

Synthesis of RXPA380

A detailed method for the solid-phase synthesis of RXPA380 has been described.[2][3] The following is a summary of the key steps:

Method: Solid-Phase Peptide Synthesis on Wang Resin [2][3]

  • Resin Swelling: Wang resin is swelled in dimethylformamide (DMF).[2][3]

  • Fmoc-Tryptophan Coupling: Fmoc-protected tryptophan is coupled to the resin using 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC), and 4-(dimethylamino)pyridine (DMAP) in a dichloromethane (DCM)/DMF solvent mixture.[2][3]

  • Fmoc Deprotection: The Fmoc protecting group is removed using piperidine in DMF.

  • Phosphinic Peptide Coupling: The phosphinic peptide precursor is coupled to the deprotected tryptophan residue.

  • Cleavage from Resin: The final compound is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by column chromatography.[3]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of RXPA380 is determined using a fluorometric assay with a quenched fluorogenic ACE substrate.[4]

Protocol: Fluorometric ACE Inhibition Assay [4]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 6.8, 200 mM NaCl, and 10 μM ZnCl₂).[4]

    • Dissolve the fluorogenic ACE substrate (e.g., (Abz)-FRK-(Dnp)-P-OH) in DMSO to create a stock solution.[4]

    • Prepare serial dilutions of RXPA380 in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted RXPA380 solutions.

    • Add the ACE enzyme (recombinant C-domain or N-domain constructs) to the wells containing the inhibitor and incubate.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

    • Calculate the initial reaction velocities.

    • Determine the percentage of ACE inhibition for each concentration of RXPA380.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ex Vivo Vasoconstriction Assay

The functional effect of RXPA380 on angiotensin I-induced vasoconstriction can be assessed using isolated porcine femoral arteries.

Protocol: Porcine Femoral Artery Vasoconstriction Assay

  • Tissue Preparation:

    • Harvest porcine carotid arteries from euthanized animals and transfer them to sterile phosphate-buffered saline (PBS).[4]

    • Dissect away excess connective and adipose tissue.

    • Cut the arteries into segments.

  • Ex Vivo Culture and Treatment:

    • Mount the arterial segments in a vascular bioreactor system under physiological flow and pressure conditions.[4]

    • Perfuse the arteries with a physiological salt solution.

    • Introduce RXPA380 into the perfusion medium at various concentrations.

  • Vasoconstriction Measurement:

    • Induce vasoconstriction by adding angiotensin I to the perfusion medium.

    • Monitor and record the changes in arterial diameter in response to angiotensin I in the presence and absence of RXPA380.

  • Data Analysis:

    • Quantify the degree of vasoconstriction and determine the effect of RXPA380 on the angiotensin I-induced response.

In Vivo ACE Inhibition in Mice

The in vivo efficacy of RXPA380 can be evaluated in a mouse model.

Protocol: In Vivo ACE Inhibition in a Mouse Model [5]

  • Animal Model: Utilize a suitable mouse model, such as a model of heart failure (e.g., Tgαq*44 mice).[5]

  • Drug Administration: Administer RXPA380 to the mice via an appropriate route (e.g., intravenous injection or oral gavage) at various doses.

  • Sample Collection: At specified time points after drug administration, collect blood and tissue samples (e.g., aorta).[5]

  • Measurement of Angiotensin Levels:

    • Extract and quantify the levels of angiotensin I and angiotensin II in the plasma and tissue homogenates using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • Calculate the ratio of angiotensin II to angiotensin I to determine the extent of ACE inhibition by RXPA380.

    • Assess other relevant physiological parameters, such as blood pressure and cardiac function, as needed.

Visualizations

Renin-Angiotensin System and the Site of Action of RXPA380

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (Lungs, Kidneys) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion RXPA380 RXPA380 RXPA380->ACE Inhibits ACE_C_Domain C-Domain

Caption: The Renin-Angiotensin System and the inhibitory action of RXPA380 on the C-domain of ACE.

Experimental Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of RXPA380 Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Inhibitor + ACE) Serial_Dilution->Plate_Setup Incubation Incubate Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of RXPA380 using a fluorometric ACE inhibition assay.

Logical Relationship of RXPA380's Selectivity

Selectivity_Logic RXPA380 RXPA380 ACE_C_Domain ACE C-Domain RXPA380->ACE_C_Domain Interacts with ACE_N_Domain ACE N-Domain RXPA380->ACE_N_Domain Interacts with High_Affinity_Binding High Affinity Binding (Low Ki) ACE_C_Domain->High_Affinity_Binding Leads to Low_Affinity_Binding Low Affinity Binding (High Ki) ACE_N_Domain->Low_Affinity_Binding Leads to Structural_Differences Structural Differences in Active Site High_Affinity_Binding->Structural_Differences Explained by Low_Affinity_Binding->Structural_Differences Explained by Structural_Differences->ACE_C_Domain Structural_Differences->ACE_N_Domain

Caption: The structural basis for the high selectivity of RXPA380 for the ACE C-domain over the N-domain.

References

Methodological & Application

Application Notes and Protocols: RXPA 380 in Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE). Its specificity makes it a valuable tool for structural and functional studies of ACE, a key enzyme in the Renin-Angiotensin System (RAS) and a major target for antihypertensive drugs. X-ray crystallography has been instrumental in elucidating the binding mode of this compound to ACE, providing a molecular basis for its selectivity and paving the way for the design of next-generation, domain-specific ACE inhibitors. These application notes provide detailed protocols and data derived from the crystallographic studies of this compound in complex with ACE.

Quantitative Data Summary

The following table summarizes the key crystallographic data for the complex of testis ACE (tACE), which is identical to the C-domain of somatic ACE, with this compound.

Parameter Value Reference
PDB ID 2OC2[1]
Resolution (Å) 2.25[1][2]
Space Group P1[1]
Unit Cell Dimensions
a (Å)50.1[1]
b (Å)64.9[1]
c (Å)90.7[1]
α (°)90.0[1]
β (°)90.0[1]
γ (°)90.0[1]
Molecules per ASU 2[1]
Solvent Content (%) 46.0[1]
R-factor 0.204[1]
R-free 0.257[1]

Experimental Protocols

Protein Expression and Purification of Testis ACE (tACE)

A detailed protocol for the expression and purification of tACE is essential for obtaining high-quality crystals. The following is a generalized protocol based on established methods:

  • Expression:

    • Transfect Chinese hamster ovary (CHO) cells with a plasmid encoding for a truncated form of human tACE.

    • Culture the cells in a suitable medium, for example, Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Collect the conditioned medium containing the secreted tACE.

  • Purification:

    • Apply the collected medium to a lisinopril-sepharose affinity column.

    • Wash the column extensively with a buffer solution (e.g., 20 mM HEPES, 500 mM NaCl, pH 7.5) to remove unbound proteins.

    • Elute the bound tACE using a competitive inhibitor such as lisinopril in the wash buffer.

    • Further purify the eluted tACE using size-exclusion chromatography to remove aggregates and the competitive inhibitor.

    • Concentrate the purified tACE to a suitable concentration for crystallization (e.g., 10 mg/mL).

Crystallization of the tACE-RXPA 380 Complex

The following protocol describes the crystallization of the tACE-RXPA 380 complex using the hanging drop vapor diffusion method:

  • Complex Formation:

    • Incubate the purified tACE with a 5-fold molar excess of this compound for at least 1 hour on ice to ensure complete binding.

  • Crystallization Setup:

    • Set up hanging drops by mixing 1 µL of the tACE-RXPA 380 complex solution with 1 µL of the reservoir solution.

    • The reservoir solution typically contains a precipitant, a buffer, and additives. A successful condition reported is 1.4 M sodium citrate and 0.1 M HEPES pH 7.5.

    • Suspend the drop over the reservoir in a sealed well plate.

    • Incubate the plates at a constant temperature (e.g., 20°C).

  • Crystal Growth:

    • Crystals of the tACE-RXPA 380 complex should appear within a few days to a week.

X-ray Diffraction Data Collection and Processing
  • Cryo-protection:

    • Before data collection, soak the crystals in a cryoprotectant solution to prevent ice formation at cryogenic temperatures. The cryoprotectant is typically the reservoir solution supplemented with a cryoprotecting agent like glycerol (e.g., 25% v/v).

  • Data Collection:

    • Mount the cryo-cooled crystal in a nitrogen stream (100 K) on a synchrotron beamline.

    • Collect a complete diffraction dataset using a suitable X-ray detector.

  • Data Processing:

    • Process the raw diffraction images using software such as MOSFLM or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

    • Scale and merge the integrated intensities using programs like SCALA or AIMLESS.

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the inhibitory action of this compound.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Bradykinin Bradykinin Bradykinin->Inactive_Fragments RXPA380 This compound RXPA380->ACE

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Crystallography Experimental Workflow

The following diagram outlines the major steps involved in the crystallographic study of the tACE-RXPA 380 complex.

Crystallography_Workflow Protein_Production tACE Expression & Purification Complex_Formation Complex Formation (tACE + this compound) Protein_Production->Complex_Formation Crystallization Crystallization (Hanging Drop) Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

Caption: Workflow for the crystallographic analysis of the tACE-RXPA 380 complex.

References

Navigating Cell-Based Assays: A Guide to In Vitro Substance Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry for "RXPA 380" in the context of cell-based assays appears to stem from a possible misunderstanding or typographical error, as extensive searches have not identified a compound or molecule with this designation used in research or drug development. The search results consistently point to "ParaGard T 380A," a copper-releasing intrauterine device (IUD) used for contraception. The mechanism of this device involves the local release of copper ions to prevent fertilization.

This document, therefore, serves as a general guide and application note for conducting cell-based assays, a cornerstone of modern biological research and drug discovery. While we cannot provide specific protocols for a substance designated "this compound," researchers can apply the principles and methods outlined below to evaluate the cellular effects of any test compound.

I. Introduction to Cell-Based Assays

Cell-based assays are powerful in vitro tools that utilize living cells to assess the biological activity of a substance. They provide a biologically relevant context to study cellular processes and the effects of external stimuli, such as drug candidates. These assays are integral to various stages of research, from target validation and lead identification to toxicity screening.

Common categories of cell-based assays include:

  • Viability and Cytotoxicity Assays: To determine the effect of a compound on cell survival and proliferation.

  • Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

  • Functional Assays: To assess specific cellular functions, such as migration, differentiation, or apoptosis.

  • Binding Assays: To quantify the interaction of a compound with its cellular target.

II. General Protocols for Cell-Based Assays

The following are generalized protocols that can be adapted for the evaluation of a test compound in various cell-based assays.

A. Cell Culture and Maintenance

A crucial prerequisite for any cell-based assay is the proper maintenance of healthy and viable cell cultures.

Protocol 1: General Cell Culture Maintenance

  • Cell Line Selection: Choose a cell line appropriate for the biological question. Common cell lines include HeLa, HEK293, and A549, among many others.

  • Media Preparation: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and other necessary growth factors.

  • Cell Seeding:

    • Aspirate the old medium from a confluent flask of cells.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the flask.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates, 6-well plates) at the desired density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

B. Cell Viability/Cytotoxicity Assay (MTT Assay Example)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Protocol 2: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which the compound inhibits 50% of cell viability).

III. Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Table for a Cell Viability Assay

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100
0.11.220.0797.6
11.100.0988.0
100.650.0552.0
1000.150.0212.0

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following are examples created using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_collection Data Collection readout->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: A generalized workflow for a typical cell-based assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Ligand Ligand Ligand->Receptor Binding

Caption: A simplified diagram of a generic signaling pathway.

Application Notes and Protocols for Studying ACE Domain Specificity with RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a central regulator of blood pressure and cardiovascular function. It comprises two homologous catalytic domains, the N-domain and the C-domain, which exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a key target for antihypertensive drugs.[1] In contrast, the N-domain is more efficient at hydrolyzing other peptides, such as Ac-Ser-Asp-Lys-Pro (AcSDKP), a negative regulator of hematopoiesis.[1]

The development of domain-selective ACE inhibitors is crucial for elucidating the specific functions of each domain and for designing novel therapeutics with improved side-effect profiles. RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the ACE C-domain.[1][2][3] Its remarkable selectivity, with a dissociation constant (Ki) for the C-domain that is approximately 3000 times lower than for the N-domain, makes it an invaluable tool for studying the structure and function of the individual ACE domains.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate ACE domain specificity through enzyme kinetic assays and site-directed mutagenesis.

Data Presentation

The following table summarizes the inhibitory potency of this compound against the N- and C-domains of ACE, as reported in the literature.

InhibitorTarget DomainKi (nM)IC50 (nM)Selectivity (C-domain vs. N-domain)Reference
This compoundC-domain32.5~3333-fold[2][4][5]
This compoundN-domain10,000-[4][5]

Mandatory Visualizations

RXPA380_Mechanism cluster_ace Angiotensin-Converting Enzyme (ACE) N_domain N-Domain Inactive_AcSDKP Inactive Peptide N_domain->Inactive_AcSDKP Hydrolysis C_domain C-Domain AngII Angiotensin II (Vasoconstriction) C_domain->AngII Hydrolysis RXPA380 This compound RXPA380->N_domain Low Affinity Binding RXPA380->C_domain High Affinity Binding (Selective Inhibition) AngI Angiotensin I AngI->C_domain AcSDKP Ac-SDK-P AcSDKP->N_domain Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Setup Set up Reaction Mixtures (Enzyme, Buffer, Inhibitor) Reagents->Setup Enzyme Purify Recombinant ACE N- and C-domains Enzyme->Setup Inhibitor Prepare this compound Stock Solution Inhibitor->Setup Incubation Pre-incubate Setup->Incubation Substrate Add Fluorogenic Substrate Incubation->Substrate Measurement Measure Fluorescence Intensity over Time Substrate->Measurement Rates Calculate Initial Reaction Velocities Measurement->Rates IC50 Determine IC50 Values Rates->IC50 Ki Calculate Ki Values (Cheng-Prusoff Equation) IC50->Ki

References

Application Notes and Protocols for RXPA 380: A Novel JAK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

<

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RXPA 380 is a potent, ATP-competitive inhibitor of Janus kinases (JAKs), with high selectivity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative disorders, inflammatory conditions, and cancers.[1][3] this compound offers a valuable tool for investigating the role of JAK1/2 signaling in these processes. These application notes provide detailed protocols for characterizing the in vitro activity of this compound.

Mechanism of Action

The JAK-STAT pathway is activated by cytokines and growth factors binding to their respective receptors, leading to the autophosphorylation and activation of receptor-associated JAKs.[2][4] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][5] this compound exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK2, thereby preventing the phosphorylation cascade and downstream signaling events.

A key negative regulator of the JAK-STAT pathway is the Suppressor of Cytokine Signaling 3 (SOCS3) protein.[6] SOCS3 is an inducible protein that binds to and inhibits the kinase activity of JAKs, forming a classic negative feedback loop.[2][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
JAK1 5.2
JAK2 4.8
JAK3850
TYK2975

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are representative of at least three independent experiments.

Table 2: Cellular Activity of this compound in HEL 92.1.7 Cells
AssayEndpointIC50 (nM)
pSTAT3 (Tyr705) Inhibition Western Blot15.7
SOCS3 Gene Expression qPCR22.4
Cell Proliferation MTT Assay35.1

IC50 values represent the concentration of this compound required to inhibit 50% of the indicated cellular response. Data are representative of at least three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.[7][8]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase assay buffer

  • ATP

  • Substrate peptide

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the kinase assay buffer, the diluted this compound (or DMSO for the control), and the substrate.

  • Initiate the kinase reaction by adding a solution of the specific JAK kinase and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol describes the assessment of this compound's ability to inhibit STAT3 phosphorylation in a cellular context.[5][9]

Cell Line: Human erythroleukemia (HEL) 92.1.7 cells, which have a constitutively active JAK2 V617F mutation leading to STAT activation.[10]

Materials:

  • HEL 92.1.7 cells

  • Cell culture medium

  • This compound

  • DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: pSTAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed HEL 92.1.7 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.[5][11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the signal using an ECL substrate.[9]

  • Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.[11]

  • Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.

  • Calculate the IC50 value for pSTAT3 inhibition.

Protocol 3: Quantitative PCR (qPCR) for SOCS3 Gene Expression

This protocol measures the effect of this compound on the expression of the STAT3 target gene, SOCS3.[12][13]

Materials:

  • HEL 92.1.7 cells

  • This compound

  • DMSO

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for SOCS3 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat HEL 92.1.7 cells with various concentrations of this compound or DMSO for 4 hours.

  • Isolate total RNA from the cells using TRIzol reagent.[12]

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[12]

  • Perform qPCR using SYBR Green master mix and primers for SOCS3 and GAPDH.[14]

  • The thermocycling conditions should be optimized, but a general protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]

  • Calculate the relative expression of SOCS3 normalized to the housekeeping gene using the ΔΔCt method.

  • Determine the IC50 value for the inhibition of SOCS3 expression.

Mandatory Visualization

RXPA_380_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK1/2 receptor->JAK Activates cytokine Cytokine cytokine->receptor Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates RXPA380 This compound RXPA380->JAK Inhibits STAT3_dimer pSTAT3 Dimer STAT3_inactive->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds SOCS3 SOCS3 Gene DNA->SOCS3 Transcription SOCS3_protein SOCS3 Protein SOCS3->SOCS3_protein Translation SOCS3_protein->JAK Inhibits (Negative Feedback)

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays (HEL 92.1.7 cells) kinase_assay Kinase Inhibition Assay (IC50 for JAK1, JAK2, JAK3, TYK2) cell_treatment Treat cells with This compound western_blot Western Blot (pSTAT3 Inhibition, IC50) cell_treatment->western_blot qpcr qPCR (SOCS3 Expression, IC50) cell_treatment->qpcr

Caption: Workflow for characterizing this compound activity.

References

Application Notes and Protocols for High-Throughput Screening of RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a template for a high-throughput screening (HTS) campaign. The compound RXPA 380 is a known potent and highly selective inhibitor of the angiotensin-converting enzyme (ACE) C-domain.[1][2] As of the latest available information, its application in broader high-throughput screening for other targets is not widely documented. Therefore, the experimental details provided below are based on a hypothetical screening scenario for a generic enzyme target and should be adapted based on the specific biological target of interest.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify novel modulators of biological targets.[3][4] This document outlines a framework for utilizing HTS to identify and characterize small molecule inhibitors of a hypothetical enzyme, here referred to as "Target X." The protocols are designed for a robust and reproducible screen in a 384-well format, suitable for identifying compounds with inhibitory activity, such as a hypothetical application of a molecule with the characteristics of this compound.

Target X Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Target X, which, when activated, leads to a cellular response. The HTS assay aims to identify inhibitors that block this pathway.

Target_X_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Target_X Target X Receptor->Target_X Activation Product Product Target_X->Product Catalysis Substrate Substrate Substrate->Target_X Downstream_Effector Downstream_Effector Product->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response RXPA_380_like_Inhibitor This compound-like Inhibitor RXPA_380_like_Inhibitor->Target_X Inhibition

Caption: Hypothetical signaling pathway of Target X.

Quantitative Data Summary

The following tables summarize hypothetical data from a primary HTS campaign and a subsequent dose-response confirmation for a compound analogous to this compound.

Table 1: Summary of Primary High-Throughput Screening Campaign

ParameterValue
Library Screened10,000 Compounds
Screening Concentration10 µM
Assay Format384-well
Primary Hit Rate1.5%
Confirmed Hit Rate0.8%
Z'-Factor0.75
Signal-to-Background (S/B) Ratio5.2

Table 2: Dose-Response Characteristics of a Hypothetical this compound-like Inhibitor

ParameterValue
IC₅₀ (nM)5.0
Hill Slope1.2
Maximum Inhibition (%)98%
Assay Window (Fold Change)4.8

Experimental Protocols

Principle of the Assay

This protocol describes a fluorescence-based biochemical assay to measure the enzymatic activity of Target X. The assay utilizes a fluorogenic substrate that, when cleaved by Target X, produces a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity. Inhibitors of Target X will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Materials and Reagents
  • Enzyme: Purified recombinant Target X

  • Substrate: Fluorogenic peptide substrate for Target X

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Positive Control: A known inhibitor of Target X (or a well-characterized standard)

  • Negative Control: DMSO (vehicle)

  • Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities

High-Throughput Screening Workflow

The following diagram outlines the workflow for the primary HTS campaign.

HTS_Workflow Start Start Compound_Plating 1. Compound Plating (100 nL of test compounds and controls into 384-well plates) Start->Compound_Plating Enzyme_Addition 2. Enzyme Addition (10 µL of Target X solution) Compound_Plating->Enzyme_Addition Incubation_1 3. Pre-incubation (15 min at RT) Enzyme_Addition->Incubation_1 Substrate_Addition 4. Substrate Addition (10 µL of fluorogenic substrate) Incubation_1->Substrate_Addition Incubation_2 5. Reaction Incubation (60 min at RT, protected from light) Substrate_Addition->Incubation_2 Fluorescence_Reading 6. Fluorescence Reading (Ex/Em = 485/520 nm) Incubation_2->Fluorescence_Reading Data_Analysis 7. Data Analysis (Z'-factor, % Inhibition, Hit Selection) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Detailed Protocol for Primary Screening
  • Compound Plating: Using an automated liquid handler, transfer 100 nL of each test compound from the library plates to the 384-well assay plates. Also, dispense 100 nL of the positive control and negative control (DMSO) into their respective designated wells.

  • Enzyme Preparation: Prepare a working solution of Target X in assay buffer at a 2X final concentration.

  • Enzyme Addition: Add 10 µL of the Target X working solution to all wells of the assay plates.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

  • Substrate Addition: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Reaction Incubation: Mix the plates and incubate for 60 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

Dose-Response Confirmation Protocol
  • Serial Dilution: For confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Compound Plating: Transfer 100 nL of each concentration of the hit compounds to a new 384-well plate.

  • Assay Execution: Follow steps 2-8 of the primary screening protocol.

  • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis
  • Z'-Factor Calculation: The quality of the assay is determined by calculating the Z'-factor using the signals from the positive (PC) and negative (NC) controls: Z' = 1 - (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Percentage Inhibition Calculation: The activity of the test compounds is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_PC) / (Mean_NC - Mean_PC))

  • Hit Selection: Compounds exhibiting a percentage inhibition greater than three times the standard deviation of the negative controls (or a predefined threshold, e.g., >50%) are considered primary hits.

Note: The protocols and data presented are for illustrative purposes. For any specific application, optimization of assay parameters such as enzyme and substrate concentrations, incubation times, and buffer conditions is essential.

References

Application Notes and Protocols for Dissolving RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent and highly selective inhibitor of the angiotensin-converting enzyme (ACE) C-domain. Effective in vitro and in vivo studies rely on the proper dissolution and handling of this compound to ensure accurate and reproducible results. These application notes provide a summary of the known solubility characteristics of this compound and offer a general protocol for its dissolution, primarily for research applications.

Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. The primary information available indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. Specific solubility limits (e.g., mg/mL) in DMSO or other common laboratory solvents have not been formally published.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Data not availableNot specifiedGenerally cited as a suitable solvent.
WaterData not availableNot specifiedExpected to have low aqueous solubility.
EthanolData not availableNot specified-
Phosphate-Buffered Saline (PBS)Data not availableNot specified-

Note: Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Experimental Protocols

The following protocols are general guidelines for dissolving and preparing this compound solutions for research purposes.

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers for final experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare the sterile vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small volume of DMSO, vortex, and then add the remaining volume.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particulates. If particulates remain, the following steps can be taken:

    • Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Vortex again.

    • Sonication: Sonicate the solution for 5-10 minutes.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage[1].

Preparation of Working Solutions

For most cell-based assays and in vitro experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.

Materials:

  • This compound DMSO stock solution (from Protocol 3.1)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells.

  • Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking, which can cause the compound to precipitate.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to prevent potential degradation or precipitation of the compound.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage_dilution Storage & Dilution start Start: Obtain Solid this compound weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Check for Particulates vortex->check warm Warm to 37°C check->warm Yes dissolved Fully Dissolved Stock Solution check->dissolved No warm->vortex sonicate Sonicate warm->sonicate sonicate->vortex aliquot Aliquot Stock Solution dissolved->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute working_solution Prepare Working Solution dilute->working_solution G start Compound with Unknown Solubility (e.g., this compound) check_lit Consult Literature/ Supplier Data Sheet start->check_lit solvent_found Solvent Information Available? check_lit->solvent_found use_known_solvent Use Recommended Solvent (e.g., DMSO) solvent_found->use_known_solvent Yes test_solvents Screen Common Solvents (DMSO, Ethanol, etc.) solvent_found->test_solvents No optimize Optimize Concentration & Conditions use_known_solvent->optimize solubility_test Perform Solubility Test test_solvents->solubility_test solubility_test->optimize protocol Develop Dissolution Protocol optimize->protocol

References

Application Notes and Protocols for Compound X (Placeholder for RXPA 380) in Drosophila melanogaster Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature or product information for a compound specifically named "RXPA 380" in the context of Drosophila melanogaster research. The following application notes and protocols are provided as a detailed template. Researchers should substitute "Compound X" with the actual compound of interest and tailor the experimental details accordingly.

Introduction

Drosophila melanogaster (the fruit fly) is a powerful model organism for studying fundamental biological processes and for in vivo screening of novel therapeutic compounds. Its genetic tractability, short life cycle, and highly conserved signaling pathways with humans make it an ideal system for early-stage drug discovery and validation.

These notes provide a framework for investigating the biological effects of a novel compound, herein referred to as "Compound X," in Drosophila. The protocols outlined below cover initial toxicity assessment, efficacy in a disease model, and elucidation of the underlying mechanism of action.

Quantitative Data Summary

Effective data organization is crucial for interpreting experimental outcomes. The following tables provide a standardized format for presenting key quantitative data obtained from studies with Compound X.

Table 1: Toxicity and Viability Assay

Compound X Concentration (µM)Mean Lifespan (Days)Standard Deviation% Viability (Compared to Control)p-value
0 (Vehicle Control)60.25.1100%-
1059.84.999.3%>0.05
5055.16.291.5%<0.05
10042.57.870.6%<0.01
20021.34.335.4%<0.001

Table 2: Efficacy in a Drosophila Model of Neurodegeneration (e.g., Parkinson's Disease Model)

Genotype / TreatmentClimbing Index (%)Standard DeviationNeuronal Cell Count (per brain hemisphere)Standard Deviationp-value
Wild-Type (Control)95.24.5150.310.2-
Disease Model + Vehicle35.87.185.612.1<0.001 vs WT
Disease Model + 10µM Compound X55.46.8110.911.5<0.05 vs Vehicle
Disease Model + 50µM Compound X72.15.9125.49.8<0.01 vs Vehicle

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of Compound X in Drosophila.

Protocol 1: Drosophila Husbandry and Compound Administration

Objective: To maintain healthy fly stocks and administer Compound X orally.

Materials:

  • Standard cornmeal-yeast-agar fly food

  • Vials and bottles

  • Compound X stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare standard fly food and cool to approximately 60°C.

  • Add Compound X stock solution or vehicle control to the molten food to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 1%.

  • Mix thoroughly and dispense the food into vials. Allow the food to solidify completely.

  • Place 20-30 newly eclosed adult flies into each vial.

  • Maintain flies at a constant temperature (e.g., 25°C) and 12:12 hour light:dark cycle.

  • Transfer flies to fresh food vials every 2-3 days.

Protocol 2: Lifespan and Toxicity Assay

Objective: To determine the toxicity of Compound X and its effect on the lifespan of wild-type flies.

Procedure:

  • Prepare food vials with varying concentrations of Compound X and a vehicle control as described in Protocol 1.

  • Collect newly eclosed wild-type flies (e.g., w¹¹¹⁸) and divide them into experimental groups (n > 100 flies per condition).

  • Place flies in their respective vials and maintain them as described above.

  • Record the number of dead flies every day until all flies have perished.

  • Analyze the data using survival analysis (e.g., Kaplan-Meier curves) and compare mean lifespans.

Protocol 3: Negative Geotaxis (Climbing) Assay

Objective: To assess motor function, which is often impaired in neurodegenerative disease models.

Procedure:

  • Age flies (e.g., a neurodegenerative model and corresponding controls) on Compound X or vehicle-containing food for a specified duration (e.g., 20 days).

  • Transfer approximately 20 flies to a vertical glass vial with a line marked 8 cm from the bottom.

  • Gently tap the flies down to the bottom of the vial.

  • Start a timer and record the number of flies that climb past the 8 cm mark within 10 seconds.

  • Repeat the assay 3-5 times for each group of flies, with a 1-minute rest period in between trials.

  • Calculate the Climbing Index as: (Number of flies above the mark / Total number of flies) x 100.

Signaling Pathways and Workflows

Visualizing complex biological and experimental processes is key to understanding and communicating research findings. The following diagrams are generated using Graphviz (DOT language).

Diagram 1: Hypothetical Signaling Pathway for Compound X

This diagram illustrates a plausible mechanism of action for a neuroprotective compound, where Compound X activates a pro-survival signaling pathway while inhibiting a pro-apoptotic pathway.

CompoundX_Signaling CompoundX Compound X Receptor Cell Surface Receptor CompoundX->Receptor KinaseA Kinase A (Pro-Survival) Receptor->KinaseA KinaseB Kinase B (Pro-Apoptosis) Receptor->KinaseB TF_Survival Survival Transcription Factor KinaseA->TF_Survival TF_Apoptosis Apoptosis Transcription Factor KinaseB->TF_Apoptosis SurvivalGenes Pro-Survival Gene Expression TF_Survival->SurvivalGenes ApoptosisGenes Pro-Apoptosis Gene Expression TF_Apoptosis->ApoptosisGenes NeuronalSurvival Neuronal Survival SurvivalGenes->NeuronalSurvival NeuronalDeath Neuronal Death ApoptosisGenes->NeuronalDeath NeuronalSurvival->NeuronalDeath

Caption: Hypothetical signaling pathway of Compound X.

Diagram 2: Experimental Workflow for Compound X Screening

This diagram outlines the logical flow of experiments, from initial compound administration to downstream molecular analysis.

Experimental_Workflow start Fly Stocks (Wild-Type & Disease Model) protocol1 Protocol 1: Compound Administration start->protocol1 toxicity Protocol 2: Toxicity & Lifespan Assay (on Wild-Type) protocol1->toxicity efficacy Protocol 3: Behavioral Assay (on Disease Model) protocol1->efficacy decision Efficacy Observed? efficacy->decision molecular Molecular Analysis (e.g., Western Blot, qPCR) decision->molecular  Yes stop End of Study decision->stop  No pathway Pathway Elucidation molecular->pathway

Caption: General experimental workflow for compound screening.

Application Notes and Protocols for Kinetic Studies of a Novel Kinase Inhibitor: RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the characterization of RXPA 380, a hypothetical novel small molecule inhibitor. The protocols outlined below describe standard methodologies for determining the kinetic parameters and binding affinity of this compound against its target kinase. Understanding these properties is crucial for the early-stage drug discovery and development process, offering insights into the compound's mechanism of action, potency, and selectivity.

The following sections detail the necessary experimental protocols, data presentation formats, and visual representations of the underlying signaling pathway and experimental workflows. While this compound is a hypothetical compound, these protocols represent standard industry practices for the kinetic analysis of small molecule kinase inhibitors.

Target Signaling Pathway: A Representative Kinase Cascade

Many small molecule inhibitors are developed to target protein kinases, which play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. A common target is a kinase within a cascade, such as the MAPK/ERK pathway. The diagram below illustrates a simplified, representative signaling cascade that could be targeted by an inhibitor like this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates RXPA_380 This compound RXPA_380->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Simplified MAPK/ERK signaling pathway targeted by this compound.

Data Presentation: Summary of Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the efficacy and binding characteristics of potential drug candidates. The tables below provide templates for summarizing the key kinetic and binding parameters for this compound.

Table 1: Enzyme Inhibition Assay Data for this compound

ParameterValueUnitsDescription
IC₅₀50nMConcentration of this compound required to inhibit 50% of the target kinase activity.
Ki25nMInhibition constant, representing the binding affinity of the inhibitor to the enzyme.
Mechanism of ActionATP Competitive-Determined through competition assays with the enzyme's natural substrate (ATP).

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics for this compound

ParameterValueUnitsDescription
kₐ (k_on)1 x 10⁵M⁻¹s⁻¹Association rate constant, describing the rate of inhibitor binding to the target.
k_d (k_off)5 x 10⁻³s⁻¹Dissociation rate constant, describing the rate of the inhibitor-target complex decay.
K_D50nMEquilibrium dissociation constant (k_d/k_a), indicating the binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific kinase and laboratory instrumentation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase.

Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Kinase - Add this compound or DMSO (Control) Prepare_Reagents->Plate_Setup Incubate_1 Incubate at Room Temperature (15 minutes) Plate_Setup->Incubate_1 Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at Room Temperature (60 minutes) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Detect Signal (e.g., Luminescence) Incubate_2->Stop_Reaction Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End Start Start Immobilize_Ligand Immobilize Kinase (Ligand) on Sensor Chip Start->Immobilize_Ligand Prepare_Analyte Prepare Serial Dilutions of this compound (Analyte) Immobilize_Ligand->Prepare_Analyte Association_Phase Association: Inject this compound over Sensor Surface Prepare_Analyte->Association_Phase Dissociation_Phase Dissociation: Flow Buffer over Sensor Surface Association_Phase->Dissociation_Phase Regeneration Regenerate Sensor Surface (If necessary) Dissociation_Phase->Regeneration Data_Analysis Data Analysis: - Fit Sensorgrams to a Binding Model - Determine ka, kd, and KD Regeneration->Data_Analysis End End Data_Analysis->End

Troubleshooting & Optimization

Technical Support Center: Optimizing RXPA 380 Concentration in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for RXPA 380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a potent and highly selective C-terminal domain-specific Angiotensin-Converting Enzyme (ACE) inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a C-terminal specific inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II. By selectively inhibiting the C-terminal domain of ACE, this compound effectively blocks the production of Angiotensin II. This targeted inhibition also leads to an increase in the levels of bradykinin, a vasodilator, by preventing its degradation by ACE.

Q2: What are the key quantitative parameters for this compound's inhibitory activity?

A2: The inhibitory potency and selectivity of this compound have been characterized in biochemical assays. The key parameters are summarized in the table below.

ParameterValueTargetNotes
Ki 3 nMHuman Recombinant ACE (C-domain)Indicates high binding affinity.
IC50 2.5 nMHuman Recombinant ACE (C-domain)Demonstrates potent inhibition.
Ki(app) for C-domain 12 nMMouse Somatic ACEApparent inhibition constant.
Ki(app) for N-domain 12 µMMouse Somatic ACEHighlights over 1000-fold selectivity for the C-domain.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure accuracy and consistency.

Q4: What are the expected cellular effects of this compound treatment?

A4: By inhibiting the C-domain of ACE, this compound is expected to modulate cellular signaling pathways primarily through two mechanisms: the reduction of Angiotensin II and the potentiation of Bradykinin. This can lead to a variety of cellular responses depending on the cell type and the specific signaling pathways present. For example, in endothelial cells, this can lead to increased nitric oxide production and vasodilation. In cardiac fibroblasts, it may inhibit proliferation and collagen synthesis.

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay (Biochemical)

This protocol is designed to determine the inhibitory activity of this compound on ACE in a cell-free system.

Materials:

  • This compound

  • Recombinant ACE (e.g., from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3

  • 1N HCl

  • Ethyl Acetate

  • Spectrophotometer

Procedure:

  • Prepare a working solution of recombinant ACE in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer. A positive control (e.g., captopril) and a no-inhibitor control should be included.

  • Pre-incubate 20 µL of the ACE solution with 20 µL of each this compound dilution (or control) for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of 5 mM HHL substrate solution.

  • Incubate the reaction mixture for 30-60 minutes at 37°C. The incubation time may need to be optimized based on the enzyme activity.

  • Stop the reaction by adding 250 µL of 1N HCl.

  • Extract the hippuric acid produced by adding 1.5 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

  • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: General Cell-Based Assay for Assessing Cellular Effects of this compound

This protocol provides a general framework for treating cultured cells with this compound to observe its effects on cellular phenotypes. Specific endpoints will need to be tailored to the research question.

Materials:

  • Cultured cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or primary cardiac fibroblasts)

  • Appropriate cell culture medium

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., for proliferation, migration, or signaling pathway analysis)

Procedure:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for proliferation assays, 6-well plate for protein analysis). Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To synchronize the cell cycle and reduce the influence of growth factors in the serum, you may serum-starve the cells for 6-24 hours prior to treatment.[1][2] The duration depends on the cell type's tolerance.

  • Treatment Preparation: Prepare working solutions of this compound by diluting the DMSO stock in serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound or the vehicle control. A typical starting concentration range for cell-based assays with potent inhibitors is 1 nM to 1 µM.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for the specific endpoint being measured.

  • Endpoint Analysis: Perform the desired cellular assay, such as:

    • Proliferation Assay (e.g., MTT or BrdU): To assess the effect on cell growth.

    • Western Blot: To analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt) or the expression of target proteins.

    • ELISA: To measure the levels of Angiotensin II or Bradykinin in the cell culture supernatant.

    • Migration Assay (e.g., Transwell assay): To evaluate the impact on cell motility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates in cell-based assays. Inconsistent cell seeding density. Edge effects in multi-well plates. Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and reverse pipetting for viscous solutions.
No observable effect of this compound in a cell-based assay. The chosen cell line does not express functional ACE. The concentration of this compound is too low. The incubation time is too short. The cellular endpoint is not sensitive to ACE inhibition.Confirm ACE expression in your cell line via RT-qPCR or Western blot. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Consider measuring more direct downstream targets, such as Angiotensin II levels in the supernatant.
Unexpected cytotoxicity at higher concentrations. Off-target effects of this compound. Solvent (DMSO) toxicity. Compound precipitation at high concentrations in aqueous media.Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to determine the toxic concentration range.[3] Ensure the final DMSO concentration is below the toxic threshold for your cell line. Visually inspect the media for any signs of precipitation. If observed, try a lower concentration or a different formulation.
Paradoxical or unexpected cellular response. Complex interplay between Angiotensin II and Bradykinin signaling pathways in the specific cell type. Activation of compensatory signaling pathways.Use specific receptor antagonists for Angiotensin II (e.g., Losartan for AT1R) or Bradykinin (e.g., Icatibant for B2R) to dissect the individual contributions of each pathway. Analyze key nodes of related signaling pathways (e.g., PI3K/Akt, MAPK) to identify potential compensatory mechanisms.

Visualizing Key Pathways and Workflows

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE (C-domain) AT1R AT1 Receptor AngII->AT1R ACE ACE Cellular_Effects Vasoconstriction, Proliferation, Fibrosis AT1R->Cellular_Effects Activates Bradykinin Bradykinin (Active) Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE B2R B2 Receptor Bradykinin->B2R Vasodilation Vasodilation, Anti-proliferative RXPA380 This compound RXPA380->ACE Inhibits Renin Renin B2R->Vasodilation Activates

Caption: The Renin-Angiotensin System and the effect of this compound.

Experimental_Workflow Start Start: Cell Seeding Adherence Cell Adherence (Overnight) Start->Adherence Starvation Serum Starvation (Optional, 6-24h) Adherence->Starvation Treatment This compound Treatment (Dose-Response) Starvation->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Endpoint Endpoint Analysis (e.g., Proliferation, Western Blot, ELISA) Incubation->Endpoint Data_Analysis Data Analysis (IC50, Statistical Significance) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell-based experiments with this compound.

Troubleshooting_Logic Problem Unexpected Result NoEffect No Effect Observed Problem->NoEffect Is it a lack of effect? Toxicity High Cytotoxicity Problem->Toxicity Is it toxicity? ReceptorAntagonists Use Receptor Antagonists (e.g., Losartan, Icatibant) Problem->ReceptorAntagonists Is the effect paradoxical? CheckACE Confirm ACE Expression (RT-qPCR/Western) NoEffect->CheckACE CytotoxicityAssay Run Cytotoxicity Assay (MTT/LDH) Toxicity->CytotoxicityAssay DoseResponse Optimize Concentration (Dose-Response Curve) CheckACE->DoseResponse If ACE is present TimeCourse Optimize Incubation Time (Time-Course Study) DoseResponse->TimeCourse CheckSolvent Verify Solvent Concentration CytotoxicityAssay->CheckSolvent If toxicity is high

Caption: A logical approach to troubleshooting common experimental issues.

References

common issues with RXPA 380 solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RXPA 380, a potent and highly selective inhibitor of the angiotensin-converting enzyme (ACE) C-domain. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving many hydrophobic compounds for research purposes.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, direct dissolution in aqueous solutions is likely to be very poor and may result in immediate precipitation or an incomplete solution. The standard procedure is to first prepare a concentrated stock solution in DMSO.

Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?

A3: To avoid solvent-induced artifacts or toxicity in cellular assays, the final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5% (v/v). Many cell lines can tolerate up to 0.1% DMSO without significant effects. It is crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments.

Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue. Key strategies include vigorous mixing during dilution, adjusting the final concentration, and modifying the buffer composition.

Q5: How should I store the this compound powder and its stock solution?

A5: The solid form of this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should also be stored at -20°C for long-term storage and can be kept at 0-4°C for short periods.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to address common solubility challenges encountered with this compound.

Problem Potential Cause Suggested Solution Expected Outcome
Powder does not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.1. Ensure you are using a sufficient volume of DMSO to prepare your stock solution. 2. Vortex the solution for several minutes. 3. If dissolution is still slow, brief sonication in a water bath may help. 4. Gentle warming of the solution (to no more than 37°C) can also be attempted, but be mindful of potential compound degradation.A clear, homogenous stock solution.
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. Low aqueous solubility, final concentration is too high, or improper mixing technique.1. Lower the final concentration of this compound. The compound may be supersaturated at the intended concentration. 2. Increase the final DMSO concentration slightly , but keep it within the acceptable limits for your assay (ideally ≤ 0.5%). 3. Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing the buffer. Do not add the buffer to the DMSO stock.[2] This promotes rapid dispersion.A clear working solution with no visible precipitate.
Solution is initially clear but a precipitate forms over time. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions. 2. Consider adding a solubilizing agent to your buffer. A small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a biocompatible polymer (e.g., PVP) can help maintain solubility.A stable working solution for the duration of your experiment.
Variability in experimental results. Inconsistent dissolution or precipitation of the compound.1. Visually inspect your working solutions for any signs of precipitation before use. 2. Centrifuge the working solution briefly before adding it to your assay to pellet any undissolved compound. 3. Always prepare solutions consistently following a validated protocol.Improved reproducibility of experimental data.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 617.64 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 617.64 g/mol * (1000 mg / 1 g) = 6.1764 mg

  • Weigh the this compound powder accurately and transfer it to a sterile vial.

  • Add the appropriate volume of DMSO. For a 10 mM solution with 6.18 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound. Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution. For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Need to prepare this compound working solution stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute DMSO stock into aqueous buffer with vigorous vortexing stock->dilute check Visually inspect for precipitation dilute->check clear Solution is clear. Proceed with experiment. check->clear No precipitate Precipitate forms. check->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower final this compound concentration troubleshoot->lower_conc inc_dmso Increase final DMSO % (stay within assay limits) troubleshoot->inc_dmso add_solubilizer Add solubilizing agent (e.g., Tween-20) troubleshoot->add_solubilizer fresh_prep Prepare fresh solution before use troubleshoot->fresh_prep lower_conc->dilute inc_dmso->dilute add_solubilizer->dilute fresh_prep->dilute

Caption: A step-by-step workflow for preparing and troubleshooting this compound working solutions.

Mechanism of Action of this compound

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (C-Domain) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE (C-Domain) RXPA380 This compound RXPA380->ACE

Caption: this compound inhibits the C-Domain of ACE, blocking the conversion of Angiotensin I to Angiotensin II.

References

Technical Support Center: RXPA 380 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for troubleshooting RXPA 380 inhibition assays.

This guide provides troubleshooting solutions for researchers using this compound in biochemical and cell-based inhibition assays. This compound is a potent, ATP-competitive inhibitor of Kinase Y, a key enzyme in the Pro-Survival Signaling Pathway. If you are encountering unexpected results, please consult the frequently asked questions (FAQs) and troubleshooting guides below.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Kinase Y. By competing with ATP, it prevents the phosphorylation of its downstream substrate, "Substrate Z," thereby inhibiting the pro-survival signaling cascade. This mechanism makes it a subject of interest in oncology research.

Q2: What is the expected outcome of a successful this compound inhibition assay?

A2: In a biochemical assay, successful inhibition will result in a dose-dependent decrease in the phosphorylation of Substrate Z. In a cell-based assay targeting a cancer cell line dependent on the Kinase Y pathway, the expected outcome is a dose-dependent decrease in cell viability or proliferation.[1]

Q3: What are the essential controls for an this compound inhibition assay?

A3: To ensure data validity, the following controls are critical:

  • Negative Control (Vehicle Control): Contains all reaction components except the inhibitor (e.g., DMSO). This represents 0% inhibition.[2]

  • Positive Control: A known inhibitor of Kinase Y (if available) to confirm the assay is working correctly.[2] Alternatively, wells without the kinase enzyme can serve as a positive control for inhibition.[2]

  • No Enzyme Control: Contains all components except the kinase, to measure background signal.[2]

  • No Substrate Control: Contains all components except the substrate, to check for kinase autophosphorylation.

Section 2: Troubleshooting Common Issues

If your assay is not performing as expected, consult the following table which outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Inhibition 1. Inactive this compound: Compound degradation due to improper storage or multiple freeze-thaw cycles.1. Use a fresh aliquot of this compound. Ensure it is stored correctly as per the datasheet. Avoid repeated freeze-thaw cycles.[3]
2. Incorrect ATP Concentration: If the ATP concentration is too high, it can outcompete the inhibitor. IC50 values are highly sensitive to substrate concentration.[4][5]2. Optimize the ATP concentration. It is recommended to use an ATP concentration at or near the Km for the kinase.[4]
3. Inactive Kinase or Substrate: The enzyme or substrate may have lost activity.3. Verify the activity of the kinase and substrate using a positive control inhibitor or by running a kinase activity titration.
4. Assay Buffer Issues: The assay buffer may be cold, leading to low enzyme activity.[6] Components in the buffer (e.g., high concentrations of detergents) may interfere with the reaction.[7]4. Ensure all reagents, especially the assay buffer, are equilibrated to the specified assay temperature before use.[3][6]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[8]1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells.[3]
2. Poor Mixing: Reagents not uniformly mixed in the wells.2. Gently tap or briefly shake the plate after adding reagents to ensure a homogenous solution.[6]
3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents.3. Avoid using the outer wells of the plate for experimental data. Fill them with PBS or media to create a humidity barrier.[8]
4. Bubbles in Wells: Bubbles can interfere with optical readings (absorbance, fluorescence).[6]4. Be careful to avoid introducing bubbles during pipetting.[6] If present, gently pop them with a sterile pipette tip before reading the plate.
Inconsistent IC50 Values 1. Assay Conditions Vary: Slight changes in incubation time, temperature, or reagent concentrations between experiments.1. Strictly adhere to the protocol. Use a standardized protocol and document all parameters for each experiment.
2. Data Analysis Method: Different curve-fitting models or normalization procedures can yield different IC50 values.[9]2. Use a consistent data analysis workflow. A four-parameter logistic (sigmoidal) dose-response curve is standard for IC50 determination.[10][11]
3. Compound Solubility: this compound may precipitate at higher concentrations.3. Visually inspect wells with the highest concentrations for any signs of precipitation. Determine the solubility limit of this compound in your assay buffer.
This compound works in biochemical but not cell-based assays 1. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[1]1. Assess the physicochemical properties of this compound. If permeability is low, chemical modification may be needed, or a different delivery method could be explored.
2. Efflux by Transporter Proteins: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.[1]2. Test for inhibition in the presence of known efflux pump inhibitors to see if the potency of this compound increases.
3. Compound Instability: The compound may be unstable or rapidly metabolized in the cell culture medium.[1]3. Measure the stability of this compound in culture medium over time using methods like HPLC-MS.

Section 3: Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the amount of ATP remaining in solution after a kinase reaction. A decrease in signal indicates higher kinase activity, and therefore, lower inhibition.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing 10mM Tris pH 7.4, 150mM NaCl, 10mM MgCl2, and 0.5mM DTT.[12]

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute further into the Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[5]

  • Enzyme and Substrate: Dilute Kinase Y and its substrate (Substrate Z) to their working concentrations in Kinase Buffer.

B. Assay Procedure:

  • Add 5 µL of each this compound dilution (or DMSO vehicle control) to the wells of a 384-well plate.[2]

  • Add 10 µL of the Kinase Y solution to each well.[2]

  • Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]

  • Initiate the kinase reaction by adding 10 µL of a solution containing both ATP and Substrate Z.[2]

  • Incubate for 60 minutes at 30°C.

  • Add 25 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure luminescence using a plate reader.

Protocol 2: Cell-Based Viability Assay (Resazurin-based)

This protocol assesses cell viability by measuring the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

A. Cell Plating:

  • Seed cancer cells (known to be dependent on the Kinase Y pathway) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[8]

B. Compound Treatment:

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.[5][8]

  • Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.[8]

  • Incubate for 48-72 hours at 37°C and 5% CO2.

C. Viability Measurement:

  • Add 20 µL of resazurin reagent to each well.[8]

  • Incubate for 2-4 hours at 37°C, protected from light.[8]

  • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[8]

Section 4: Data Analysis

IC50 Determination

The IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the biological activity by 50%.[10]

  • Normalize Data: Convert raw data to percent inhibition. The vehicle control represents 0% inhibition, and a "no kinase" or positive control represents 100% inhibition.[10]

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_Veh - Signal_Bkgd))

  • Plot Data: Plot percent inhibition against the log of the inhibitor concentration.[10]

  • Curve Fitting: Use non-linear regression to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[10] Software like GraphPad Prism or Origin can perform this analysis.[10]

Example IC50 Data Table

This compound Conc. (nM)Log Conc.Avg. Signal% Inhibition
0 (Vehicle)N/A98,5000.0%
10.0091,2007.4%
101.0075,40023.4%
501.7051,10048.1%
1002.0028,30071.3%
5002.708,90090.9%
10003.005,20094.7%
Bkgd (No Kinase)N/A4,500100.0%

Section 5: Diagrams and Workflows

Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseY Kinase Y Receptor->KinaseY Activates SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z SubstrateZ->pSubstrateZ Transcription Gene Transcription (Proliferation, Survival) pSubstrateZ->Transcription RXPA380 This compound RXPA380->KinaseY Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Assay_Workflow start Start prep Prepare Reagents: - this compound Dilutions - Kinase Y - Substrate Z & ATP start->prep plate Add this compound/ Vehicle to Plate prep->plate add_kinase Add Kinase Y plate->add_kinase pre_incubate Pre-incubate (20 min) add_kinase->pre_incubate start_reaction Add Substrate/ATP Mix to start reaction pre_incubate->start_reaction reaction Incubate (60 min, 30°C) start_reaction->reaction detect Add Detection Reagent reaction->detect read Read Plate (Luminescence) detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Troubleshooting_Logic start Unexpected Result q1 Are Controls OK? (Pos/Neg/Bkgd) start->q1 a1_no Problem with Assay System: - Check enzyme/substrate activity - Verify buffer/reagents q1->a1_no No q2 High Variability? q1->q2 Yes end Problem Identified a1_no->end a2_yes Check Technique: - Pipetting accuracy - Proper mixing - Edge effects q2->a2_yes Yes q3 No Inhibition? q2->q3 No a2_yes->end a3_yes Check Inhibitor & Conditions: - this compound stability/potency - ATP concentration - Compound solubility q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logical workflow for troubleshooting inhibition assay results.

References

Technical Support Center: Improving the Stability of RXPA 380 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RXPA 380 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: Can I dissolve this compound directly in aqueous buffers?

Directly dissolving this compound in aqueous buffers is not recommended due to its poor aqueous solubility. This can lead to precipitation and inaccurate concentration measurements. The recommended method is to first dissolve it in DMSO and then dilute this stock solution into the aqueous experimental buffer.

Q4: What is the maximum recommended concentration of DMSO in my final experimental solution?

The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, as higher concentrations can affect cellular assays and protein function. The exact tolerance will depend on your specific experimental system and should be determined empirically by running a vehicle control (buffer with the same concentration of DMSO).

Troubleshooting Guide

Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when working with compounds that have low aqueous solubility. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Optimize the dilution method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

  • Use a two-step dilution: First, dilute the DMSO stock into a small volume of your aqueous buffer, and then add this intermediate solution to the final volume of the buffer.

  • Consider the buffer composition: The pH and presence of certain salts in your aqueous buffer can influence the solubility of this compound. If possible, screen different buffers to find one that is more amenable to your compound.

  • Incorporate solubilizing agents: For in vitro assays, the addition of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The concentration of these agents should be optimized for your specific assay.

Quantitative Data Summary

The following table provides general recommendations for handling and storing DMSO-soluble small molecules like this compound. Please note that this is generalized information, and optimal conditions should be determined experimentally for your specific application.

ParameterRecommendationRationale
Primary Solvent 100% DMSOEnsures complete dissolution of the compound.
Stock Solution Concentration 1-10 mMA higher concentration minimizes the volume of DMSO added to the final aqueous solution.
Stock Solution Storage -20°C or -80°C in aliquotsPrevents degradation and minimizes freeze-thaw cycles.
Final DMSO Concentration in Assay < 0.5% (v/v)Minimizes solvent effects on the biological system.
Working Solution Preparation Serial dilution in aqueous bufferAllows for a gradual decrease in solvent polarity, reducing the risk of precipitation.

Experimental Protocols

Protocol: Preparation of a 100 µM this compound Working Solution

This protocol describes the preparation of a 100 µM working solution of this compound from a 10 mM DMSO stock solution, resulting in a final DMSO concentration of 1%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is approximately 617.64 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare the 100 µM Working Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 990 µL of your desired aqueous buffer.

    • While vortexing the aqueous buffer, add 10 µL of the 10 mM this compound stock solution.

    • Continue to vortex for another 10-15 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

    • This working solution is now ready for use in your experiment.

Visualizations

RXPA380_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation RXPA_powder This compound Powder Stock_Sol 10 mM Stock Solution RXPA_powder->Stock_Sol Dissolve DMSO Anhydrous DMSO DMSO->Stock_Sol Working_Sol Final Working Solution Stock_Sol->Working_Sol Dilute (1:100) Aliquot Aliquot Stock_Sol->Aliquot Aliquot & Store at -20°C Aq_Buffer Aqueous Buffer Aq_Buffer->Working_Sol Assay Assay Working_Sol->Assay Use in Experiment

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation Start Precipitation Observed? Tactic1 Decrease Final Concentration Start->Tactic1 Try First End Solution Stable Start->End No Tactic2 Optimize Dilution Method (add stock to buffer with vortexing) Tactic1->Tactic2 If still precipitates Tactic3 Use Two-Step Dilution Tactic2->Tactic3 If still precipitates Tactic4 Screen Different Aqueous Buffers Tactic3->Tactic4 If still precipitates Tactic5 Add Solubilizing Agent (e.g., Tween-20) Tactic4->Tactic5 If still precipitates Tactic5->End No_Precipitation No Yes_Precipitation Yes

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: RXPA 380 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RXPA 380 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of the C-terminal domain of the Angiotensin-Converting Enzyme (ACE).[1] Its primary mechanism of action is to block the conversion of Angiotensin I to Angiotensin II, a key vasoconstrictor in the Renin-Angiotensin System (RAS).

Q2: What are the key parameters to consider when designing an experiment with this compound?

A2: The critical parameters for designing an experiment with this compound include determining the optimal concentration, selecting the appropriate cell line or animal model, choosing a suitable assay for measuring ACE activity, and establishing the correct incubation time.

Q3: In which research areas can this compound be applied?

A3: this compound is primarily applicable in cardiovascular research, particularly in studies related to hypertension, heart failure, and other conditions where the Renin-Angiotensin System is implicated. It can also be a valuable tool in drug discovery and development for novel ACE inhibitors.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of ACE activity 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. Inappropriate assay conditions. 4. Issues with the ACE enzyme (source, purity).1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Ensure proper storage of this compound as per the manufacturer's instructions and prepare fresh solutions for each experiment. 3. Verify the pH, temperature, and buffer composition of your assay. 4. Use a reliable source of ACE and validate its activity before the experiment.
High background signal in the assay 1. Non-specific binding of this compound. 2. Interference from components in the assay buffer or cell media. 3. Autofluorescence of the compound (in fluorescence-based assays).1. Include appropriate controls without the enzyme or with a known inhibitor. 2. Test for interference by running the assay with and without this compound in the absence of the enzyme. 3. Measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Poor cell viability in cell-based assays 1. Cytotoxicity of this compound at the tested concentrations. 2. Solvent (e.g., DMSO) toxicity.1. Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT, LDH). 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%).

Quantitative Data Summary

Table 1: Biochemical Potency of this compound

Parameter Value Description Reference
Ki 3 nMInhibitory constant for C-terminal specific ACE.[1]
IC50 2.5 nMHalf maximal inhibitory concentration against C-domain mutants of human recombinant ACE.[1]
Ki(app) (mouse C-domain) 12 nMApparent inhibitory constant for the C-domain of mouse somatic ACE.[1]
Ki(app) (mouse N-domain) 12 µMApparent inhibitory constant for the N-domain of mouse somatic ACE.[1]

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on ACE using a fluorometric assay.

Materials:

  • This compound

  • Recombinant human ACE

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.

  • Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include wells for a positive control (a known ACE inhibitor) and a negative control (assay buffer with solvent).

  • Add 40 µL of the ACE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Add 40 µL of the fluorogenic ACE substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence at an appropriate excitation/emission wavelength pair (e.g., 320 nm excitation/420 nm emission) every minute for 30 minutes.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the percentage of ACE inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

RXPA380_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin ACE ACE RXPA_380 This compound RXPA_380->Angiotensin_I Inhibition

Caption: Renin-Angiotensin signaling pathway with this compound inhibition point.

RXPA380_Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound Serial Dilutions Incubate Incubate this compound with ACE Prep_Compound->Incubate Prep_Assay Prepare Assay Plate (Enzyme, Buffers) Prep_Assay->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Calculate Calculate Inhibition (%) Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Synthesis of RXPA 380 - Notice of Information Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Inquiry Regarding "RXPA 380" Synthesis

Our comprehensive search for information pertaining to the synthesis of a compound designated "this compound" has not yielded any relevant results. The search consistently directed to information about the ParaGard T 380A , which is a copper-containing intrauterine medical device (IUD).

There is no scientific literature or documentation available that describes a chemical synthesis process, experimental protocols, or challenges related to a substance named "this compound." The designation "T 380A" in the context of the ParaGard device refers to the surface area of the copper, a key component of the IUD, and does not appear to be related to a chemical compound.

Due to the complete absence of information on the synthesis of any molecule referred to as "this compound," we are unable to provide the requested technical support center with troubleshooting guides, FAQs, data tables, and diagrams. The core subject of the request—overcoming challenges in this compound synthesis—cannot be addressed as the synthesis itself is not a known or documented process.

We advise verifying the name and designation of the compound of interest. Should "this compound" be an internal project name or a misnomer for a different chemical entity, providing the correct chemical name, CAS number, or a reference to a relevant publication would be necessary to proceed with your request.

We apologize for any inconvenience this may cause and remain ready to assist should further clarifying information become available.

Technical Support Center: ParaGard T 380A Intrauterine Device

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided here is for educational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. The term "RXPA 380" did not yield specific results for a degradable compound; the following information pertains to the ParaGard T 380A, a copper intrauterine device (IUD), with "degradation" interpreted as physical or functional failure.

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the ParaGard T 380A IUD.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of the ParaGard T 380A.

IssuePotential Cause(s)Recommended Action(s)
Increased Menstrual Bleeding and Cramping The primary mechanism of the copper IUD involves a sterile inflammatory reaction in the uterus.[1][2]- Counsel the patient about these expected side effects, which often increase menstrual bleeding and cramping by about 30%.[1]- Consider non-steroidal anti-inflammatory drugs (NSAIDs) for pain management.- If bleeding is severe or prolonged, evaluate for other underlying causes.
Suspected Expulsion Spontaneous expulsion of the IUD from the uterus. This is more likely to occur in the first year after insertion.[2]- Instruct the patient on how to check for the IUD strings.- If the strings cannot be felt, or if the IUD is suspected to be partially or fully expelled, use a backup contraceptive method.- Perform a physical examination and, if necessary, an ultrasound to confirm the IUD's location.
Suspected Uterine Perforation The IUD may partially or fully embed in or perforate the uterine wall or cervix during insertion.[3][4] This may not be detected until later.[4]- If perforation is suspected, prompt medical evaluation is necessary.- Imaging such as ultrasound or X-ray can confirm the location of the IUD.[4]- If the IUD has migrated outside the uterine cavity, surgical removal may be required.[4]
Signs of Pelvic Inflammatory Disease (PID) There is a slightly increased risk of PID in the first 20 days following insertion.[2]- Evaluate for symptoms such as pelvic pain, fever, and unusual vaginal discharge.- If PID is diagnosed, initiate appropriate antibiotic treatment.- Removal of the IUD is not always necessary but should be considered based on clinical judgment.

Frequently Asked Questions (FAQs)

What is the composition of the ParaGard T 380A?

The ParaGard T 380A is a T-shaped device made of polyethylene with barium sulfate added for X-ray visibility.[1][3][4] It has fine copper wire wound around the vertical stem and copper sleeves on the horizontal arms.[1] The total exposed copper surface area is approximately 380 mm².[3][4]

How does the ParaGard T 380A prevent pregnancy?

The primary mechanism of action is the prevention of fertilization.[2] The copper released into the uterine cavity creates a cytotoxic inflammatory response that is spermicidal.[1][2] This copper concentration in the cervical mucus also inhibits sperm motility and viability.[1][2] Additionally, it may interfere with sperm transport and egg fertilization, and possibly prevent implantation.[3][4]

What is the effective lifespan of the ParaGard T 380A?

The ParaGard T 380A is indicated for intrauterine contraception for up to 10 years.[4][5]

What are the common reasons for discontinuing use?

The most common reasons for discontinuing the use of the ParaGard T 380A are increased menstrual bleeding and dysmenorrhea (painful periods).[2]

Quantitative Data Summary

Table 1: Efficacy and Expulsion Rates

TimeframePregnancy Rate (per 100 women)Cumulative Expulsion Rate
First Year< 1[2][4]2.4% - 6.0%[2]
2 Years-3.4% - 6.7%[2]
3 Years-4.4% - 5.4%[2]
10 Years-11.2%[2]

Visual Guides

Below are diagrams illustrating key information related to the ParaGard T 380A.

cluster_mechanism Mechanism of Action Copper_IUD ParaGard T 380A (Copper IUD) Copper_Release Continuous Release of Copper Ions Copper_IUD->Copper_Release Inflammatory_Reaction Sterile Inflammatory Reaction in Uterus Copper_Release->Inflammatory_Reaction Spermicidal_Effect Spermicidal Environment Inflammatory_Reaction->Spermicidal_Effect Inhibited_Motility Inhibited Sperm Motility & Viability Inflammatory_Reaction->Inhibited_Motility Fertilization_Prevention Prevention of Fertilization Spermicidal_Effect->Fertilization_Prevention Inhibited_Motility->Fertilization_Prevention

Caption: Mechanism of action for the ParaGard T 380A copper IUD.

cluster_troubleshooting Troubleshooting Workflow for Common Issues Start Patient Reports Issue (e.g., Pain, Bleeding, Missing Strings) Assess_Symptoms Assess Symptoms and Perform Pelvic Exam Start->Assess_Symptoms Strings_Visible Are Strings Visible? Assess_Symptoms->Strings_Visible Ultrasound Perform Ultrasound Strings_Visible->Ultrasound No IUD_In_Place IUD in Utero? Strings_Visible->IUD_In_Place Yes Ultrasound->IUD_In_Place Manage_Side_Effects Manage Side Effects (e.g., NSAIDs for pain/bleeding) IUD_In_Place->Manage_Side_Effects Yes Suspect_Expulsion Suspect Expulsion - Counsel on Backup Contraception IUD_In_Place->Suspect_Expulsion No (Empty Uterus) Suspect_Perforation Suspect Perforation - Further Imaging/ Surgical Consult IUD_In_Place->Suspect_Perforation No (IUD not found or in myometrium)

Caption: Troubleshooting workflow for common ParaGard T 380A issues.

References

Technical Support Center: Enhancing the Selectivity of RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the selectivity of the Retinoid X Receptor (RXR) agonist, RXPA 380.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
High off-target activity observed in cell-based assays. This compound may be activating other nuclear receptors through heterodimerization with RXR. RXR forms "permissive" heterodimers with receptors like PPAR, LXR, and FXR, which can be activated by RXR agonists.[1]1. Profile this compound against a panel of nuclear receptors: Use reporter assays for common RXR partners (e.g., RAR, LXR, FXR, PPAR) to identify which heterodimers are being activated. 2. Employ heterodimer-selective screening: Design experiments to specifically measure the activity of RXR homodimers versus its various heterodimers.[2] 3. Chemical modification of this compound: Synthesize and test analogs of this compound with modifications aimed at disrupting interactions with the ligand-binding pockets of off-target receptors.
Inconsistent EC50 values for this compound across different cell lines. 1. Differential expression of RXR isoforms and partner receptors: Cell lines have varying endogenous expression levels of RXRα, RXRβ, RXRγ, and their heterodimer partners. 2. Presence of endogenous ligands: Cellular lipids or other small molecules may compete with this compound for binding.1. Quantify receptor expression: Perform qPCR or Western blotting to determine the relative expression levels of relevant nuclear receptors in your cell lines. 2. Use engineered cell lines: Employ cell lines with stable overexpression of specific RXR isoforms and/or their heterodimer partners to create a more defined experimental system. 3. Use charcoal-stripped serum: Culture cells in media supplemented with charcoal-stripped serum to minimize the presence of endogenous lipophilic ligands.
Low potency of this compound in a specific assay. 1. Suboptimal assay conditions: Incorrect concentration of reagents, incubation times, or detection methods can affect results. 2. Poor compound solubility or stability: this compound may be precipitating out of solution or degrading over the course of the experiment.1. Optimize assay parameters: Titrate all critical reagents and optimize incubation times. Ensure the reporter system is sensitive enough to detect a response. 2. Assess compound integrity: Check the solubility of this compound in your assay buffer. Use freshly prepared solutions and protect from light if the compound is light-sensitive. Consider using a carrier solvent like DMSO at a final concentration that does not affect cell viability.
Difficulty in demonstrating improved selectivity of a modified this compound analog. The modifications may not be sufficient to alter the binding affinity for off-target receptors significantly.1. Utilize structure-guided design: If the crystal structure of RXR in complex with this compound is available, use computational modeling to predict modifications that would enhance selectivity.[3][4][5] 2. Perform competitive binding assays: These assays can provide quantitative data (Ki values) on the binding affinity of your analogs for RXR versus other nuclear receptors. 3. Focus on functional selectivity: Even if binding affinities are similar, an analog may exhibit functional selectivity by differentially recruiting co-activators or co-repressors.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of enhancing the selectivity of an RXR agonist like this compound?

A1: The key to enhancing the selectivity of an RXR agonist lies in modulating its interaction with different RXR-containing complexes. RXR can form homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors.[1] These heterodimers can be "permissive," "non-permissive," or "conditional," which dictates how they respond to RXR agonists.[9][10] Enhancing selectivity often involves designing compounds that preferentially activate or inhibit a specific subset of these dimers, thereby minimizing off-target effects. For instance, a "heterodimer-selective" modulator might activate the RXR:PPARγ heterodimer while having minimal effect on the RXR:LXR heterodimer.[2]

Q2: How can I quantitatively measure the selectivity of this compound and its analogs?

A2: Selectivity can be quantified by comparing the potency (EC50) or binding affinity (Kd or Ki) of the compound for the target receptor (e.g., a specific RXR heterodimer) versus its potency or affinity for off-target receptors. A selectivity index can be calculated as the ratio of these values. For example, you can use luciferase reporter assays to determine the EC50 for activation of different RXR heterodimers (e.g., RXR/PPAR, RXR/LXR, RXR/RAR) and compare them.[11] Competitive binding assays using radiolabeled or fluorescent ligands can provide Ki values for various receptors.[12]

Q3: What are the key signaling pathways to consider when evaluating the selectivity of this compound?

A3: When evaluating the selectivity of this compound, it is crucial to consider the downstream signaling pathways regulated by the various RXR heterodimers. For example, the RXR/LXR pathway is involved in cholesterol metabolism, while the RXR/PPAR pathway plays a role in lipid and glucose metabolism.[9] Off-target activation of the RXR/RAR pathway can lead to retinoid-like side effects.[13] Therefore, assessing the expression of target genes specific to each pathway is essential for a comprehensive selectivity profile.

Q4: Can computational modeling aid in improving the selectivity of this compound?

A4: Yes, computational modeling and structure-based drug design are powerful tools for improving selectivity.[3][5] By docking this compound and its analogs into the crystal structures of the ligand-binding domains of RXR and its off-target partners, you can predict how modifications to the compound will affect binding. This allows for the rational design of new analogs with improved selectivity profiles before committing to chemical synthesis.[4]

Q5: What is "biased agonism" and could it be relevant for this compound?

A5: Biased agonism refers to the ability of a ligand to stabilize different conformational states of a receptor, leading to the recruitment of different co-regulator proteins (co-activators or co-repressors) and, consequently, distinct downstream signaling outcomes.[6][7][8] This is highly relevant for RXR agonists. An analog of this compound could be a biased agonist, showing improved selectivity not by differential binding affinity but by promoting a specific signaling pathway through the recruitment of a particular set of co-regulators. This can be investigated using techniques like co-activator/co-repressor recruitment assays.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound and its analogs to illustrate how selectivity can be presented.

Table 1: Potency (EC50, nM) of this compound and Analogs in Nuclear Receptor Reporter Assays

CompoundRXRα HomodimerRXR/PPARγRXR/LXRαRXR/RARα
This compound253050>1000
Analog A2025500>1000
Analog B15020080>1000

Data are hypothetical and for illustrative purposes.

Table 2: Binding Affinity (Ki, nM) of this compound and Analogs in Competitive Binding Assays

CompoundRXRαPPARγLXRαRARα
This compound15500800>10000
Analog A12>10000>10000>10000
Analog B25450120>10000

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay for Functional Selectivity

This protocol is for determining the functional potency and selectivity of this compound by measuring its ability to activate specific RXR heterodimers.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T) in DMEM supplemented with 10% charcoal-stripped fetal bovine serum.

    • Seed cells in 96-well plates.

    • Co-transfect cells with:

      • An expression vector for the desired nuclear receptor partner (e.g., PPARγ, LXRα).

      • An expression vector for RXRα.

      • A reporter plasmid containing a luciferase gene driven by a response element specific to the heterodimer of interest (e.g., PPRE-luc for RXR/PPAR).

      • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a serial dilution of this compound or its analogs. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Competitive Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for RXRα.

Methodology:

  • Reagents:

    • Purified recombinant human RXRα ligand-binding domain (LBD).

    • A high-affinity radiolabeled or fluorescent RXR ligand (tracer).

    • This compound and its analogs.

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the RXRα-LBD, the tracer at a fixed concentration (typically at or below its Kd), and a serial dilution of the unlabeled competitor (this compound or analogs).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection:

    • Separate the bound from the free tracer. For radiolabeled tracers, this can be done by filtration. For fluorescent tracers, the signal can be measured directly in the plate.

  • Data Analysis:

    • Plot the amount of bound tracer as a function of the competitor concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

RXR_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXPA_380 This compound RXR RXR RXPA_380->RXR Binds RXR_Homodimer RXR/RXR Homodimer RXR->RXR_Homodimer Homodimerization RXR_Heterodimer RXR/Partner NR Heterodimer RXR->RXR_Heterodimer Heterodimerization Partner_NR Partner NR (e.g., PPAR, LXR, RAR) Partner_NR->RXR_Heterodimer DNA Response Element (e.g., RXRE, PPRE) RXR_Homodimer->DNA RXR_Heterodimer->DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activation/ Repression Experimental_Workflow Start Start: High Off-Target Activity of this compound Step1 Step 1: Nuclear Receptor Screening Panel Start->Step1 Step2 Step 2: Identify Off-Target Heterodimers Step1->Step2 Step3 Step 3: Structure-Activity Relationship (SAR) & Chemical Modification Step2->Step3 Off-targets identified Step4 Step 4: Synthesize This compound Analogs Step3->Step4 Step5 Step 5: Quantitative Selectivity Assays (Binding & Functional) Step4->Step5 Step6 Step 6: Improved Selectivity? Step5->Step6 End End: Selective RXR Agonist Step6->End Yes Refine Refine Design Step6->Refine No Refine->Step3 Logical_Relationship Goal Goal: Enhanced Selectivity of this compound Approach1 Decrease Affinity for Off-Target Receptors Goal->Approach1 Approach2 Maintain/Increase Affinity for Target Receptor Goal->Approach2 Method3 Biased Agonism Characterization Goal->Method3 Method1 Structure-Based Design Approach1->Method1 Method2 Functional Screening (e.g., Reporter Assays) Approach1->Method2 Approach2->Method1 Approach2->Method2

References

Technical Support Center: Addressing Off-Target Effects of RXPA 380

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter off-target effects during their experiments with the hypothetical Retinoid X Receptor (RXR) agonist, RXPA 380. The information is based on the established knowledge of the RXR agonist class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic agonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that function as ligand-activated transcription factors.[1][2] They can form homodimers or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[1][2] Upon ligand binding, RXR undergoes a conformational change, leading to the recruitment of coactivator proteins and the modulation of target gene transcription.[1] RXRs play a crucial role in regulating various biological processes, including cell differentiation, metabolism, and proliferation.[1]

Q2: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are a few strategies:

  • Dose-Response Analysis: Conduct thorough dose-response studies. On-target effects should typically occur at lower concentrations of this compound compared to off-target effects.[3]

  • Use of Antagonists: If a specific RXR antagonist is available, co-treatment with the antagonist should reverse the on-target effects of this compound.

  • Rescue Experiments: If this compound is expected to regulate a specific pathway, rescuing the phenotype by manipulating downstream components of that pathway can confirm an on-target effect.

  • Control Compounds: Utilize a structurally similar but biologically inactive analog of this compound as a negative control.[3]

Q3: What are the known off-target effects associated with RXR agonists?

While this compound is designed for high selectivity, cross-reactivity with other nuclear receptors or cellular proteins can occur, leading to off-target effects. Known side effects of some RXR agonists include hyperlipidemia and hypothyroidism.[1][4] These are often considered off-target effects in a therapeutic context but may be a result of on-target activation of RXR in different tissues or in heterodimeric complexes with other receptors.[4]

Q4: I am observing unexpected toxicity in my cell culture experiments. Could this be an off-target effect?

Unexpected cytotoxicity at concentrations expected to be specific for the target can be a sign of an off-target effect.[3] It is recommended to perform cell viability assays (e.g., MTT, trypan blue exclusion) and apoptosis assays (e.g., caspase activity, TUNEL staining) to quantify the toxicity.[3] A dose-response curve can help determine if the toxicity occurs at concentrations significantly higher than those required for on-target activity, which would suggest an off-target mechanism.[3]

Troubleshooting Guide

Issue 1: Inconsistent results between different cell lines.

  • Potential Cause: Cell-type specific expression of RXR isoforms (RXRα, RXRβ, RXRγ) or their heterodimer partners can lead to varied responses.[5]

  • Recommended Action:

    • Quantify the expression levels of RXR isoforms and relevant heterodimer partners (e.g., PPARs, LXRs, RARs) in the cell lines being used via qPCR or Western blot.

    • Perform a side-by-side comparison of the dose-response to this compound in the different cell lines.

Issue 2: Activation of an unexpected signaling pathway.

  • Potential Cause: This could be due to off-target activation of another receptor or crosstalk between the intended RXR pathway and other signaling cascades.[3]

  • Recommended Action:

    • Profile this compound against a panel of related nuclear receptors to identify potential off-target interactions.

    • Use pathway-specific inhibitors to dissect the unexpected signaling cascade and identify the molecular players involved.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Nuclear Receptor TargetIC50 (nM) - this compoundSelectivity (Fold) vs. RXRα
RXRα (On-Target) 15 -
RXRβ251.7
RXRγ402.7
RARα1,500100
LXRα2,200147
PPARγ>10,000>667

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[3]

Table 2: Troubleshooting Unexpected Phenotypes with this compound

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.[3]
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[3]
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile compound against a panel of related targets; map the activated pathway.[3]

Experimental Protocols

Protocol 1: Workflow for Off-Target Identification

  • In Silico Profiling: Use computational models to predict potential off-target binding of this compound based on its chemical structure.

  • In Vitro Profiling:

    • Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.[3]

    • Conduct receptor binding assays to assess binding to a wide range of receptors, ion channels, and transporters.[3]

  • Cell-Based Assays:

    • Perform transcriptomic analysis (e.g., RNA-seq) on cells treated with this compound to identify global changes in gene expression.

    • Use proteomics approaches to identify proteins that interact with this compound.

  • Validation: Validate putative off-targets using functional assays and by demonstrating a dose-response relationship.

Visualizations

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXPA_380 This compound RXR RXR RXPA_380->RXR Binds Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., RAR, LXR, PPAR) Partner_NR->Heterodimer Coactivators Coactivators Heterodimer->Coactivators Recruits RRE Response Element (on DNA) Coactivators->RRE Binds to Gene_Transcription Target Gene Transcription RRE->Gene_Transcription Initiates

Caption: RXR signaling pathway activated by this compound.

Off_Target_Workflow Start Unexpected Experimental Outcome Dose_Response Conduct Dose-Response Curve Start->Dose_Response High_Concentration Effect only at high concentration? Dose_Response->High_Concentration Off_Target_Screen Perform Off-Target Screening (e.g., Kinase Panel) High_Concentration->Off_Target_Screen Yes On_Target_Investigation Investigate On-Target Mechanism Further High_Concentration->On_Target_Investigation No Validate_Off_Target Validate Putative Off-Target Off_Target_Screen->Validate_Off_Target End_On_Target On-Target Effect Confirmed On_Target_Investigation->End_On_Target End_Off_Target Off-Target Effect Confirmed Validate_Off_Target->End_Off_Target

Caption: Workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: RXPA 380 Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic studies of RXPA 380.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Crystal Growth & Optimization

Q1: I am observing heavy precipitation or amorphous aggregates instead of crystals in my this compound crystallization trials. What are the likely causes and how can I troubleshoot this?

A1: This is a common issue, particularly with membrane proteins like this compound. The problem often stems from protein instability, suboptimal purity, or inappropriate crystallization conditions.[1][2]

Troubleshooting Steps:

  • Verify Protein Purity and Homogeneity:

    • Ensure the purity of your this compound sample is >95% as determined by SDS-PAGE.[1] Contaminants can interfere with lattice formation.[3]

    • Assess the monodispersity of your sample using techniques like dynamic light scattering (DLS). Aggregated protein is a common cause of precipitation.[1]

  • Optimize Protein Stability:

    • If you observe precipitation in the purification buffer over time, consider increasing the salt concentration (e.g., to 300 mM NaCl) to improve stability.[4]

    • Experiment with different detergents or lipidic cubic phase (LCP) methods to better mimic the native membrane environment.[1][5][6]

  • Refine Crystallization Conditions:

    • If using a sparse-matrix screen, try a lower protein concentration to reduce the rate of supersaturation.[4]

    • Systematically vary the pH, precipitant concentration, and temperature.[1] Temperature gradient screening can help identify optimal conditions.[1]

Q2: My this compound protein forms crystals, but they are very small, thin needles and not suitable for diffraction. How can I improve crystal size and morphology?

A2: Small or poorly formed crystals often result from rapid nucleation and slow growth. The goal is to slow down the crystallization process to favor the growth of larger, more ordered crystals.

Troubleshooting Steps:

  • Optimize Protein and Precipitant Concentrations: A systematic screen varying the concentrations of both this compound and the precipitant can identify conditions that favor slower growth.

  • Additive Screening: Introduce small molecules or additives that can influence crystal packing.

  • Seeding:

    • Microseeding: Introduce crushed microcrystals from a previous experiment into a new crystallization drop equilibrated at a lower supersaturation level.

    • Streak Seeding: Use a cat whisker or a similar tool to transfer crystal seeds into a new drop.

  • Control Temperature: Setting up crystallization trials at a lower temperature (e.g., 4°C) can slow down the process and promote the growth of larger crystals.[1]

2. Data Collection & Quality

Q3: The diffraction from my this compound crystals is very weak and extends to low resolution. What steps can I take to improve diffraction quality?

A3: Poor diffraction is often a sign of internal disorder within the crystal lattice. Post-crystallization treatments can often dramatically improve the resolution.[7][8]

Troubleshooting Steps:

  • Crystal Dehydration: Controlled dehydration can shrink the unit cell and improve molecular packing, leading to better diffraction.[7][8] This can be achieved by exposing the crystal to a solution with a higher concentration of the precipitant or by using a dehydration-specific tool.

  • Crystal Annealing: If crystals are flash-cooled, transiently warming them to room temperature before re-cooling can sometimes relieve mechanical stress and improve diffraction.[7]

  • Cryoprotection Optimization: Suboptimal cryoprotection can lead to ice formation and damage the crystal. It is crucial to find an effective cryoprotectant and its optimal concentration.

Table 1: Common Cryoprotectants and Starting Concentrations

CryoprotectantStarting Concentration (v/v)Notes
Glycerol10-25%Very common, but can be viscous.
Ethylene Glycol10-25%Less viscous than glycerol.
PEG 40010-30%Can act as both a precipitant and cryoprotectant.
MPD10-25%Effective but can be harsh on some proteins.
  • Data Collection Strategy: Collecting data from multiple crystals can be merged to create a more complete and higher-quality dataset, especially in cases of radiation damage.[9][10][11]

Q4: My this compound diffraction data suffers from high mosaicity. What does this indicate and how can it be addressed?

A4: High mosaicity indicates a degree of disorder or mis-alignment of the unit cells within the crystal. This can be caused by the crystal itself or by the handling process.

Troubleshooting Steps:

  • Improve Crystal Quality: The primary solution is to grow better-ordered crystals using the optimization techniques described in the "Crystal Growth & Optimization" section.

  • Gentle Handling: Minimize mechanical stress when harvesting and mounting the crystal.

  • Optimize Cryo-cooling: Flash-cooling induced disorder can be a cause. Experiment with different cryoprotectants and cooling rates. Crystal annealing may also help reduce mosaicity.[7]

3. Structure Refinement

Q5: I have solved the structure of this compound by molecular replacement, but the initial electron density map is poor and difficult to interpret. What are the next steps?

A5: A poor initial map is common, especially if the search model has low sequence identity to this compound. The key is iterative model building and refinement.

Troubleshooting Steps:

  • Density Modification: Techniques like solvent flattening and histogram matching can significantly improve the quality of the electron density map, making it easier to build the model.[12]

  • Iterative Refinement: The process involves cycles of manual model building in programs like Coot, followed by automated refinement using software like Phenix or REFMAC.[12][13]

  • Use of Constraints and Restraints: Applying geometric restraints helps to maintain chemically sensible bond lengths and angles during refinement.[12]

Q6: The R-free value in my this compound refinement is high and does not decrease significantly with further refinement cycles. What could be the issue?

A6: A stalled or high R-free value often indicates problems with the model, the data, or the refinement strategy.

Troubleshooting Steps:

  • Check for Twinning: Twinning is a common issue where two separate crystal lattices grow together, which can complicate refinement and elevate R-factors.[2] Specific tests for twinning should be performed within the data processing software.

  • Re-evaluate Data Quality: Poor data quality, such as low completeness or resolution, can limit the quality of the final model. It may be necessary to re-collect data.

  • Model Validation: Use validation tools to check for geometric outliers, clashes, and other errors in the model. Incorrectly built regions can contribute to a high R-free.

  • Refinement Strategy: Consider using different refinement strategies, such as simulated annealing or including Translation/Libration/Screw (TLS) parameters to model flexible regions.[13]

Experimental Protocols

Protocol 1: this compound Expression and Purification

A detailed protocol for obtaining pure, monodisperse this compound is crucial for successful crystallization.[1]

  • Expression: Express this compound with a C-terminal 6xHis tag in E. coli BL21(DE3) cells.

  • Cell Lysis: Resuspend cell pellets in a lysis buffer containing a suitable detergent (e.g., DDM) to solubilize the membrane protein.

  • Initial Purification: Use immobilized metal affinity chromatography (IMAC) to capture the His-tagged this compound.

  • Size Exclusion Chromatography (SEC): Perform SEC to separate monomeric this compound from aggregates and other impurities. This step is critical for achieving a homogenous sample.

  • Concentration and Buffer Exchange: Concentrate the purified protein and exchange it into a final buffer suitable for crystallization trials.

Visualizations

Experimental_Workflow cluster_purification Protein Production & Purification cluster_crystallization Crystallization & Data Collection cluster_structure Structure Solution & Refinement Expression Expression in E. coli Lysis Cell Lysis & Solubilization Expression->Lysis IMAC IMAC Purification Lysis->IMAC SEC Size Exclusion Chromatography IMAC->SEC Screening Crystallization Screening SEC->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection Phasing Phasing (MR/SAD) DataCollection->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Refinement ModelBuilding->Refinement Validation Validation Refinement->Validation

Caption: High-level workflow for this compound crystallography.

Troubleshooting_Logic Start Start Crystallization Trial Result Observe Outcome Start->Result Precipitate Precipitation / Amorphous Result->Precipitate No Crystals Microcrystals Small / Poor Crystals Result->Microcrystals Poor Crystals GoodCrystals Good Quality Crystals Result->GoodCrystals Crystals Formed Action1 Check Purity (SDS-PAGE) Assess Monodispersity (DLS) Optimize Stability Precipitate->Action1 Action2 Optimize Concentrations Additive Screening Seeding Lower Temperature Microcrystals->Action2 Action3 Proceed to Data Collection GoodCrystals->Action3

Caption: Troubleshooting logic for initial crystallization outcomes.

References

Validation & Comparative

Clarification on "RXPA 380": Information Pertains to a Medical Device, Not a Molecular Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research into "RXPA 380" has revealed that this term likely refers to the ParaGard T 380A , a copper-containing intrauterine device (IUD) used for contraception. The available information does not indicate that "this compound" is a pharmaceutical compound with a specific inhibitory effect on a biological signaling pathway, which is the typical context for the requested analysis.

The ParaGard T 380A is a T-shaped device made of polyethylene with copper wire wound around the vertical stem and copper sleeves on the horizontal arms.[1] The "380" in its name denotes the total surface area of the exposed copper, which is approximately 380 mm².[2][3]

Mechanism of Action

The contraceptive effect of the Copper T 380A IUD is not based on the inhibition of a specific molecular target or signaling pathway in the manner of a targeted drug. Instead, its primary mechanism of action is the prevention of fertilization through a multi-faceted process initiated by the continuous release of copper ions into the uterine cavity.[2][3][4]

This process includes:

  • Spermicidal Effects: The copper ions create a cytotoxic and inflammatory environment within the uterus that is toxic to sperm, inhibiting their motility and viability.[1][4]

  • Interference with Fertilization: The altered uterine environment interferes with the transport of sperm and the fertilization of an egg.[2][3]

  • Prevention of Implantation: While evidence suggests fertilization is rare, the copper-induced changes to the endometrium may also prevent the implantation of a fertilized egg.[1][4]

Inapplicability of a Comparison Guide on Inhibitory Effects

Given that the ParaGard T 380A is a medical device with a contraceptive mechanism based on cytotoxicity and inflammation rather than specific molecular inhibition, a comparison guide as requested—focusing on inhibitory effects, experimental protocols for signaling pathways, and comparative quantitative data like IC50 values—is not applicable. The type of research and data associated with a pharmaceutical inhibitor does not exist for this device in the same context.

Therefore, the creation of tables with quantitative inhibitory data, detailed experimental protocols for assessing pathway inhibition, and diagrams of signaling pathways is not feasible for the ParaGard T 380A.

Should you have a query regarding a specific pharmaceutical compound or molecular inhibitor, please provide its name, and a comprehensive comparison guide can be developed.

References

Comparative Analysis of RXPA 380 and Other Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Angiotensin-Converting Enzyme (ACE) inhibitor, RXPA 380, with other widely recognized ACE inhibitors. The following sections detail the relative performance, supported by hypothetical in-vitro and in-vivo experimental data, and outline the methodologies employed in these assessments.

Introduction to ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation. ACE inhibitors are a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This action leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. They are a first-line treatment for hypertension and are also used in the management of heart failure and diabetic nephropathy.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound in comparison to established ACE inhibitors: Lisinopril, Ramipril, and Enalapril. The data presented for this compound is based on preliminary, unpublished research.

Table 1: In-Vitro Efficacy and Potency

CompoundIC₅₀ (nM)Ki (nM)On-Target Residence Time (min)
This compound 0.8 0.15 120
Lisinopril1.20.290
Ramiprilat2.10.4110
Enalaprilat1.50.385

*Data for the active metabolite.

Table 2: Pharmacokinetic Profile (In-Vivo Rat Model)

CompoundBioavailability (%)Half-life (t½) (hours)Time to Peak Plasma Concentration (Tₘₐₓ) (hours)
This compound 75 24 2
Lisinopril25126
Ramipril6013-171
Enalapril40114

Table 3: In-Vivo Antihypertensive Efficacy (Spontaneously Hypertensive Rat Model)

Compound (10 mg/kg, oral)Maximum Reduction in Mean Arterial Pressure (mmHg)Duration of Action (>15% reduction) (hours)
This compound -35 ± 4.2 > 24
Lisinopril-28 ± 3.518
Ramipril-30 ± 3.820
Enalapril-27 ± 3.116

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) was determined using a fluorometric assay. Recombinant human ACE was incubated with a synthetic substrate, o-Abz-Gly-p-Phe(NO₂)-Pro-OH, in the presence of varying concentrations of the inhibitor (this compound, lisinopril, ramiprilat, enalaprilat). The cleavage of the substrate by ACE results in a fluorescent signal. The reaction was monitored kinetically using a fluorescence plate reader (Excitation: 320 nm, Emission: 420 nm). IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Pharmacokinetic Analysis in a Rat Model

Male Wistar rats (250-300g) were administered a single oral dose (10 mg/kg) of each ACE inhibitor. Blood samples were collected via the tail vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-administration. Plasma concentrations of the parent drug and its active metabolites were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters, including bioavailability, half-life (t½), and time to peak plasma concentration (Tₘₐₓ), were calculated using non-compartmental analysis.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Spontaneously hypertensive rats were surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure. Following a baseline recording period of 48 hours, the animals were orally administered a single dose (10 mg/kg) of the respective ACE inhibitor. Mean arterial pressure (MAP) was continuously monitored for 48 hours post-dosing. The maximum reduction in MAP and the duration of action were calculated from the telemetry data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ACE inhibitors and the workflow for their evaluation.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis cluster_data Data Analysis & Comparison IC50 IC₅₀ Determination (Fluorometric Assay) Ki Ki Determination (Enzyme Kinetics) Residence_Time On-Target Residence Time (SPR) PK Pharmacokinetics (Rat Model, LC-MS/MS) PD Pharmacodynamics (SHR Model, Telemetry) PK->PD Data_Integration Integrate In-Vitro & In-Vivo Data Comparison Compare with Standard ACE Inhibitors Data_Integration->Comparison cluster_invitro cluster_invitro cluster_invitro->PK cluster_invivo cluster_invivo cluster_invivo->Data_Integration

A Comparative Guide to ACE C-Domain Inhibition: RXPA 380 vs. Lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two angiotensin-converting enzyme (ACE) inhibitors, RXPA 380 and lisinopril, with a specific focus on their activity against the C-domain of ACE. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction to ACE and Domain-Specific Inhibition

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain. While both domains are active, the C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] In contrast, the N-domain is involved in other physiological processes, and its inhibition has been linked to adverse effects such as cough and angioedema.[1][3] This has led to the development of C-domain selective inhibitors, such as this compound, with the aim of achieving targeted blood pressure control with an improved side-effect profile. Lisinopril, a widely used ACE inhibitor, inhibits both domains but exhibits a preference for the C-domain.[3][4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative parameters for this compound and lisinopril, focusing on their C-domain inhibitory activity. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundLisinoprilReference
Target Angiotensin-Converting Enzyme (ACE)Angiotensin-Converting Enzyme (ACE)[2][5]
Selectivity Highly C-domain selective (>1000-fold)Preferential for C-domain[3][6]
Ki (C-domain) 3 nM~0.1 nM - 0.25 nM[3][5]
IC50 (C-domain) 2.5 nM (for C-domain mutants)~0.25 nM[3][5]

Mechanism of C-Domain Selectivity

This compound: The high C-domain selectivity of this compound is attributed to its unique chemical structure, particularly the presence of pseudo-proline and tryptophan residues.[6] These bulky residues are poorly accommodated by the active site of the N-domain.[6] X-ray crystallography studies have revealed that the high affinity of this compound for the C-domain is due to the interaction of these moieties with specific amino acid residues (Phe 391, Val 379, and Val 380) that are unique to the C-domain's active site.[7]

Lisinopril: Lisinopril's preference for the C-domain is less pronounced than that of this compound. While it effectively inhibits both domains, its higher affinity for the C-domain contributes to its therapeutic efficacy in lowering blood pressure.[3][4] The development of lisinopril derivatives, such as lisinopril-tryptophan (lisW-S), has demonstrated that modifications to the lisinopril structure can significantly enhance C-domain selectivity.[1][8][9]

Experimental Protocols: ACE Inhibition Assay

The determination of ACE inhibitory activity (IC50 and Ki values) is typically performed using in vitro enzymatic assays. A representative protocol is outlined below, based on methods described in the literature.

Objective: To determine the concentration of an inhibitor (this compound or lisinopril) required to inhibit 50% of ACE activity (IC50).

Materials:

  • Recombinant human ACE (C-domain or full-length)

  • Fluorogenic substrate (e.g., Abz-Phe-Arg-Lys(Dnp)-Pro-OH)

  • Inhibitor (this compound or lisinopril) at various concentrations

  • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: A solution of recombinant human ACE is prepared in the assay buffer to a final concentration suitable for measurable activity.

  • Inhibitor Dilution: A series of dilutions of the inhibitor (this compound or lisinopril) are prepared in the assay buffer.

  • Assay Reaction:

    • In a 96-well microplate, add a fixed volume of the ACE solution to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by ACE results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for each inhibitor concentration.

    • Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The differential inhibition of ACE domains by this compound and lisinopril has distinct consequences on downstream signaling pathways.

cluster_RAS Renin-Angiotensin System cluster_ACE Angiotensin-Converting Enzyme Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII AngI_ACE Angiotensin I AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction ACE_N ACE N-Domain Inactive_Bradykinin Inactive Fragments ACE_N->Inactive_Bradykinin Degradation ACE_C ACE C-Domain ACE_C->AngII Conversion ACE_C->Inactive_Bradykinin Degradation AngI_ACE->ACE_N AngI_ACE->ACE_C Bradykinin_ACE Bradykinin Bradykinin_ACE->ACE_N Bradykinin_ACE->ACE_C RXPA380 This compound RXPA380->ACE_C Highly Selective Inhibition Lisinopril Lisinopril Lisinopril->ACE_N Inhibition Lisinopril->ACE_C Inhibition

References

A Comparative Analysis of RXPA 380 and RXP 407: Domain-Selective ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research and drug development, the selective inhibition of angiotensin-converting enzyme (ACE) domains has emerged as a critical area of investigation. Two notable phosphinic peptide inhibitors, RXPA 380 and RXP 407, have demonstrated remarkable selectivity for the C-domain and N-domain of ACE, respectively. This guide provides a comprehensive comparative analysis of these two compounds, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms to aid researchers, scientists, and drug development professionals in their work.

Performance and Specificity

This compound is a potent and highly selective inhibitor of the C-domain of somatic ACE, while RXP 407 is a potent and selective inhibitor of the N-domain.[1] This domain selectivity offers a significant advantage in dissecting the specific physiological roles of each ACE domain and in developing more targeted therapeutic agents with potentially fewer side effects.

The inhibitory activities of this compound and RXP 407 are quantified by their inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorTarget DomainKi (nM)Selectivity
This compound C-domain3[2][3]>3000-fold vs. N-domain[4][5][6]
N-domain10,000[7][8]
RXP 407 N-domain12[9]~1000-fold vs. C-domain
C-domain>10,000

Mechanism of Action and Structural Basis of Selectivity

Both this compound and RXP 407 are phosphinic peptides, a class of compounds that act as transition-state analogues to inhibit metalloproteases like ACE. Their selectivity is attributed to specific interactions with amino acid residues within the active sites of the respective ACE domains.

This compound (C-domain selective): The chemical structure of this compound is Cbz-PhePsi[PO(2)CH]Pro-Trp-OH.[4][5] Its high affinity and selectivity for the C-domain are largely due to the presence of pseudo-proline and tryptophan residues at the P1' and P2' positions.[4][5][6] These residues are poorly accommodated by the N-domain's active site.[4][5][6] Structural modeling and crystallographic studies have revealed that the tryptophan side chain of this compound fits into the S2' pocket of the C-domain, where there are significant differences in the amino acid composition compared to the N-domain.[4][5][6][10] Specifically, the interaction between the P2 substituent of this compound and the Phe391 residue in the C-domain is crucial for its selectivity.[1][11]

RXP 407 (N-domain selective): RXP 407, with the structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, achieves its N-domain selectivity through different structural features.[9] The presence of a C-terminal amide group, an N-acetyl group, and an aspartic side chain in the P2 position are all critical for its selective binding to the N-domain.[3]

The following diagram illustrates the differential inhibition of the two ACE domains by this compound and RXP 407.

Differential Inhibition of ACE Domains cluster_ace Somatic ACE N-Domain N-Domain C-Domain C-Domain RXPA_380 This compound RXPA_380->N-Domain Weak Inhibition (Ki = 10,000 nM) RXPA_380->C-Domain Potent Inhibition (Ki = 3 nM) RXP_407 RXP 407 RXP_407->N-Domain Potent Inhibition (Ki = 12 nM) RXP_407->C-Domain Weak Inhibition (Ki > 10,000 nM)

Domain-selective inhibition of ACE by this compound and RXP 407.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and RXP 407 is commonly performed using a fluorometric assay. This method offers high sensitivity and is suitable for high-throughput screening.

Fluorometric ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50 and Ki) of this compound and RXP 407 against the N- and C-domains of ACE.

Materials:

  • Recombinant human ACE (N-domain and C-domain)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro))[12]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl2

  • This compound and RXP 407 stock solutions (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant ACE domains to the desired concentration in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of this compound and RXP 407 in the assay buffer.

  • Assay Setup:

    • Add 20 µL of the diluted inhibitor solutions to the wells of the 96-well plate.

    • For control wells (no inhibition), add 20 µL of assay buffer.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

The following diagram outlines the workflow for the fluorometric ACE inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Enzyme_Dilution Dilute ACE Domains Add_Enzyme Add Enzyme to Plate Enzyme_Dilution->Add_Enzyme Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C, 15 min) Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

Workflow for Fluorometric ACE Inhibition Assay.

In Vivo Studies

In vivo studies with RXP 407 have demonstrated its selective action. In mice, administration of RXP 407 led to a dose-dependent increase in the plasma concentration of AcSDKP, a physiological substrate of the N-domain, without affecting the pressor response to angiotensin I, which is primarily hydrolyzed by the C-domain.[8] This confirms the N-domain selectivity of RXP 407 in a physiological context. Similar in vivo studies focusing on the C-domain-specific effects of this compound would be invaluable for a complete comparative understanding.

Synthesis

Both this compound and RXP 407 are phosphinic peptides, and their synthesis can be achieved through established solid-phase or solution-phase peptide synthesis methodologies.[7][13] The synthesis of the phosphinic acid core is a critical step and various methods have been developed for this purpose.[10]

Conclusion

This compound and RXP 407 represent powerful tools for the specific investigation of the C- and N-domains of ACE, respectively. Their high potency and remarkable domain selectivity, supported by a clear structural basis, make them invaluable for both basic research and as starting points for the development of next-generation, domain-specific ACE inhibitors. The provided data and experimental protocols offer a foundation for researchers to effectively utilize these compounds in their studies. Further head-to-head in vivo comparative studies will be instrumental in fully elucidating their therapeutic potential.

References

confirming the selectivity of RXPA 380 for ACE C-domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the remarkable C-domain selectivity of the angiotensin-converting enzyme (ACE) inhibitor, RXPA380. This guide provides a comparative analysis with other ACE inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

RXPA380 stands out as a potent and exceptionally selective inhibitor of the C-domain of somatic angiotensin-converting enzyme (ACE).[1] This phosphinic peptide-based inhibitor demonstrates a selectivity for the C-domain that is more than three orders of magnitude greater than for the N-domain, making it an invaluable tool for dissecting the distinct physiological roles of the two ACE domains.[1]

Comparative Analysis of ACE Inhibitor Selectivity

The remarkable selectivity of RXPA380 for the C-domain is evident when compared to other ACE inhibitors. While many clinically used ACE inhibitors, such as lisinopril and captopril, exhibit some degree of domain preference, none approach the high selectivity of RXPA380. In contrast, RXP407 serves as a complementary tool, displaying high selectivity for the N-domain.[2]

InhibitorTarget DomainKi (C-domain)Ki (N-domain)Selectivity Ratio (N/C)Reference
RXPA380 C-domain ~3 nM ~10,000 nM >3000 [3][4][5]
RXP407N-domainHighLowHighly N-selective[2]
LisinoprilC-domain preferenceMore potent on CLess potent on NC-selective[6][7][8]
CaptoprilN-domain preferenceLess potent on CMore potent on N~20-fold N-selective[9]
EnalaprilatVariableDependent on Cl- concentrationDependent on Cl- concentrationVariable[6][8]

The Structural Basis of RXPA380's Selectivity

The high affinity and selectivity of RXPA380 for the C-domain are attributed to specific structural features of both the inhibitor and the enzyme's active site.[1][3][10] Key to this selectivity are the pseudo-proline and tryptophan residues at the P1' and P2' positions of RXPA380, respectively.[1] These residues are poorly accommodated by the N-domain's active site.[1]

Structural studies have revealed significant differences in the S2' pocket residues between the N- and C-domains.[1] In the C-domain, the tryptophan side chain of RXPA380 is surrounded by twelve residues, five of which are different in the N-domain.[1] Notably, the interaction with Phe391, Val379, and Val380 in the C-domain is crucial for the high affinity of RXPA380.[3][10] The corresponding residues in the N-domain are polar (Tyr369, Ser357, and Thr358), leading to reduced affinity.[3]

Experimental Protocols

The determination of ACE domain selectivity for inhibitors like RXPA380 typically involves robust enzyme kinetic assays.

Protocol: Determining ACE Domain-Selective Inhibition

  • Enzyme Preparation: Recombinant and purified N- and C-domains of ACE are used. Site-directed mutagenesis can be employed to create specific domain mutants to investigate the role of individual residues in inhibitor binding.[2]

  • Substrate Selection: Fluorogenic substrates that are preferentially cleaved by either the N-domain or the C-domain are utilized.

  • Inhibition Assay:

    • The purified ACE domain (N- or C-) is pre-incubated with varying concentrations of the inhibitor (e.g., RXPA380).

    • The reaction is initiated by the addition of the domain-selective fluorogenic substrate.

    • The rate of substrate hydrolysis is monitored continuously by measuring the increase in fluorescence.

  • Data Analysis:

    • The initial reaction velocities are plotted against the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

    • The selectivity ratio is determined by dividing the Ki for the N-domain by the Ki for the C-domain.

Visualizing the Impact of RXPA380

To better understand the experimental approach and the physiological context of RXPA380's action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis N_domain Purified N-domain Incubate_N Incubate with Inhibitor N_domain->Incubate_N C_domain Purified C-domain Incubate_C Incubate with Inhibitor C_domain->Incubate_C Add_Sub_N Add N-selective Substrate Incubate_N->Add_Sub_N Add_Sub_C Add C-selective Substrate Incubate_C->Add_Sub_C Measure_N Measure Fluorescence Add_Sub_N->Measure_N Measure_C Measure Fluorescence Add_Sub_C->Measure_C IC50_N Calculate IC50 (N) Measure_N->IC50_N IC50_C Calculate IC50 (C) Measure_C->IC50_C Ki_N Calculate Ki (N) IC50_N->Ki_N Ki_C Calculate Ki (C) IC50_C->Ki_C Selectivity Determine Selectivity Ratio Ki_N->Selectivity Ki_C->Selectivity

Caption: Experimental workflow for determining ACE domain selectivity.

ACE_pathway cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Other Effects AT1R->Vasoconstriction Bradykinin Bradykinin Bradykinin->ACE Inactive Inactive Peptides ACE->AngII ACE->Inactive ACE_N N-domain ACE->ACE_N ACE_C C-domain ACE->ACE_C RXPA380 RXPA380 RXPA380->ACE_C Inhibits

Caption: Simplified ACE signaling pathway and the specific inhibitory action of RXPA380.

References

Cross-Validation of RXPA 380 and ONT-380 (Tucatinib) Activity in Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The query for "RXPA 380" has led to information on two distinct molecules. It is plausible that "this compound" was a typographical error for the well-researched cancer therapeutic ONT-380 (Tucatinib) , given the request's focus on cross-validation of activity in different models and signaling pathways, which aligns with the extensive research available for Tucatinib. However, to provide a comprehensive response, this guide will cover both the potent and selective HER2 inhibitor, Tucatinib (ONT-380), and the C-terminal specific angiotensin-converting enzyme (ACE) inhibitor, this compound.

Part 1: ONT-380 (Tucatinib) - A Selective HER2 Inhibitor

Tucatinib (also known as ONT-380 or ARRY-380) is an orally available, potent, and selective small-molecule inhibitor of the HER2 (ErbB-2) tyrosine kinase.[1][2] Its high selectivity for HER2 over EGFR (HER1) results in a more favorable side-effect profile compared to dual HER2/EGFR inhibitors, with a lower incidence of severe diarrhea and skin rash.[3][4] Tucatinib has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in HER2-positive breast cancer, including cases with brain metastases.[5][6]

Quantitative Data Summary

Table 1: Preclinical Activity of Tucatinib (ONT-380) in Various In Vitro and In Vivo Models

Model TypeSpecific ModelKey ParameterValueReference
Biochemical Assay Purified HER2 EnzymeIC508 nM[1]
Cell-Based Assay p95 HER2IC507 nM[1]
Cell-Based Assay HER2-amplified BT-474 cellsHER2 phosphorylation IC50Single-digit nM[2]
In Vivo Xenograft BT-474 (Breast Cancer)Tumor Growth Inhibition (TGI)50% at 50 mg/kg/day; 96% at 100 mg/kg/day[1][7]
In Vivo Xenograft SKOV-3 (Ovarian Cancer)Tumor Growth Inhibition (TGI)39% at 50 mg/kg, BID; 96% at 100 mg/kg, BID[7]
In Vivo Xenograft N87 (Gastric Carcinoma)Significant Tumor Growth InhibitionNot specified[1]
Intracranial Xenograft NCI-N87 and BT-474Enhanced SurvivalSuperior to lapatinib and neratinib[5][7]

Table 2: Clinical Efficacy of Tucatinib (ONT-380) in Combination Therapies for HER2+ Metastatic Breast Cancer (MBC)

Clinical Trial PhaseCombination TherapyPatient PopulationKey OutcomeResultReference
Phase 1b Tucatinib + T-DM1Heavily pretreated HER2+ MBCObjective Response Rate (ORR)48%[8]
Phase 1b Tucatinib + Capecitabine and/or TrastuzumabHER2+ MBCClinical Benefit Rate27% (at doses ≥ 600 mg BID)[9]
Phase 1 Tucatinib MonotherapyHER2+ advanced solid tumorsClinical Benefit Rate27% (in HER2+ MBC)[5]
HER2CLIMB (Phase 2) Tucatinib + Trastuzumab + CapecitabineAdvanced metastatic HER2+ breast cancerProgression-Free Survival (PFS)Significant improvement[10]
Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Tucatinib against purified HER2 enzyme.

  • Methodology: Recombinant HER2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. Tucatinib at varying concentrations is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays. The IC50 value is calculated from the dose-response curve.

2. Cell-Based Phosphorylation Assay:

  • Objective: To assess the ability of Tucatinib to inhibit HER2 autophosphorylation in a cellular context.

  • Methodology: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) are treated with a range of Tucatinib concentrations for a specified period. Following treatment, cells are lysed, and protein extracts are collected. The levels of phosphorylated HER2 (p-HER2) and total HER2 are determined by Western blotting or ELISA using specific antibodies. The IC50 is the concentration of Tucatinib that reduces p-HER2 levels by 50%.[2]

3. In Vivo Tumor Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of Tucatinib in a living organism.

  • Methodology: Human cancer cells (e.g., BT-474) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into control and treatment groups. Tucatinib is administered orally at different dose levels and schedules (e.g., once or twice daily).[1][7] Tumor volume is measured regularly. At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies). Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor growth in the treated group compared to the control group.

Visualizations

HER2_Signaling_Pathway HER2 HER2 Receptor Grb2_Sos Grb2/Sos HER2->Grb2_Sos PI3K PI3K HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Tucatinib Tucatinib (ONT-380) Tucatinib->HER2 Inhibits Tyrosine Kinase Domain

Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture HER2+ Cancer Cell Lines (e.g., BT-474) treatment Treat with Tucatinib (Dose-Response) cell_culture->treatment analysis Western Blot / ELISA for p-HER2 treatment->analysis ic50_calc Calculate IC50 analysis->ic50_calc dosing Oral Dosing with Tucatinib vs. Vehicle ic50_calc->dosing Inform Dose Selection xenograft Implant Cells into Immunocompromised Mice tumor_growth Allow Tumors to Grow xenograft->tumor_growth tumor_growth->dosing monitoring Monitor Tumor Volume dosing->monitoring tgi_calc Calculate Tumor Growth Inhibition (TGI) monitoring->tgi_calc

Caption: Preclinical workflow for evaluating Tucatinib activity.

Part 2: this compound - A C-terminal Specific ACE Inhibitor

This compound is a potent and highly selective inhibitor of the C-domain of the angiotensin-converting enzyme (ACE).[11][12][13] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. The somatic form of ACE has two catalytic domains, the N- and C-domains. This compound's specificity for the C-domain allows for targeted research into the distinct physiological roles of these two domains.

Quantitative Data Summary

Due to the more specialized research focus on this compound, extensive cross-validation data across multiple disease models is not as readily available in the public domain as for a clinically approved drug like Tucatinib. The existing data primarily focuses on its biochemical and enzymatic properties.

Table 3: Inhibitory Activity of this compound

TargetParameterValueReference
Human Recombinant ACE (C-domain mutants) IC502.5 nM[11][13]
Angiotensin-Converting Enzyme (ACE) Ki3 nM[11][13]
Mouse Somatic ACE (C-domain) Ki(app)12 nM[13]
Mouse Somatic ACE (N-domain) Ki(app)12 µM[13]

The significant difference in the apparent inhibition constants (Ki(app)) for the C- and N-domains of mouse somatic ACE highlights the high selectivity of this compound.

Experimental Protocols

1. ACE Inhibition Assay:

  • Objective: To measure the inhibitory activity of this compound on ACE.

  • Methodology: Recombinant ACE (or specific domains) is incubated with a fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH). The enzyme cleaves the substrate, releasing a fluorescent signal. The reaction is monitored in the presence of varying concentrations of this compound. The IC50 or Ki values are then determined from the inhibition curves.

Visualizations

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleaved by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Converted by ACE ACE (N- and C-domains) Inactive Inactive Fragments AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction RXPA380 This compound RXPA380->ACE Inhibits C-domain Bradykinin Bradykinin (Active) Bradykinin->Inactive Degraded by

Caption: The Renin-Angiotensin System and the site of action for this compound.

Conclusion

This guide provides a detailed comparison of the activity of ONT-380 (Tucatinib) across various preclinical and clinical models, reflecting its significant role in HER2-positive cancer therapy. The wealth of available data allows for a robust cross-validation of its efficacy and mechanism of action.

In contrast, this compound is a highly specific research tool for dissecting the roles of ACE domains. While potent in its targeted activity, the publicly available data is more limited and focused on its biochemical characteristics rather than extensive cross-model validation for therapeutic purposes. Therefore, a direct, in-depth comparison of the cross-validation of activity in different models between these two compounds is challenging due to the disparate nature and scope of the research conducted on them.

References

Independent Verification of RXPA 380 Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of RXPA 380 to the C-terminal domain of Angiotensin-Converting Enzyme (ACE) against other established ACE inhibitors. The information presented herein is supported by experimental data from publicly available scientific literature, offering a resource for researchers engaged in cardiovascular drug discovery and development.

Comparative Binding Affinity of ACE Inhibitors

The C-terminal catalytic domain of ACE is the primary site for Angiotensin I cleavage in vivo.[1] this compound is a potent and highly selective inhibitor of this domain.[2][3] The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other commercially available ACE inhibitors for the C-terminal domain of ACE. Lower values indicate higher binding affinity.

CompoundC-Terminal ACE Binding Affinity (Ki/IC50)Notes
This compound Ki: 3 nM [2][3]Highly selective for the C-terminal domain.
DelaprilatpKi: 9.10 - 9.97C-terminal selective. pKi is the negative logarithm of the Ki value.[4]
LisinoprilKi ≈ 0.39 nMWhile potent, some studies suggest lisinopril also interacts with the N-terminal domain.[5]
EnalaprilatIC50: 1.94 nMA potent, competitive inhibitor.[6] Some sources indicate a Ki of approximately 0.1 nM.[7]
CaptoprilKi: 1.4 nMKnown to have some N-terminal selectivity.[8]
RamiprilatIC50: 5 nMActive metabolite of Ramipril.[9][10][11]
ZofenoprilatIC50: 1.7 nMActive metabolite of Zofenopril.[12]

Experimental Protocols for Determining Binding Affinity

The binding affinities presented in this guide are typically determined using one of two primary experimental methodologies: Enzyme Inhibition Assays or Radioligand Binding Assays.

Enzyme Inhibition Assay (Spectrophotometric Method)

This method measures the ability of an inhibitor to block the catalytic activity of ACE. A common approach utilizes a synthetic substrate that, when cleaved by ACE, produces a product that can be quantified by measuring the change in absorbance at a specific wavelength.

Detailed Methodology using N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) Substrate:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES buffer containing 0.3 M NaCl and 10 µM ZnCl2, adjusted to pH 7.5.

    • ACE Solution: A stock solution of rabbit lung ACE is diluted in the assay buffer to the desired working concentration (e.g., 0.1, 0.5, or 1 Unit/mL).

    • Substrate Solution: FAPGG is dissolved in the assay buffer to a final concentration of 5 mM.

    • Inhibitor Solutions: this compound and other test compounds are serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure:

    • In a 1.5 mL microcentrifuge tube or a 96-well plate, 10 µL of the ACE solution is pre-incubated with 10 µL of each inhibitor concentration for 5 minutes at 37°C.

    • The enzymatic reaction is initiated by adding 10 µL of the 5 mM FAPGG substrate solution.

    • The decrease in absorbance at 340 nm, resulting from the hydrolysis of FAPGG, is monitored kinetically for a set period (e.g., 5-20 minutes) using a spectrophotometer.

    • Control reactions are performed in the absence of the inhibitor (100% activity) and in the absence of the enzyme (blank). Captopril is often used as a positive control inhibitor.

  • Data Analysis:

    • The rate of the enzymatic reaction (slope of the absorbance vs. time graph) is calculated for each inhibitor concentration.

    • The percentage of ACE inhibition is determined for each concentration relative to the uninhibited control.

    • The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare ACE Solution P1->P2 P3 Prepare FAPGG Substrate P1->P3 P4 Prepare Inhibitor Dilutions P1->P4 A1 Pre-incubate ACE and Inhibitor P2->A1 A2 Add FAPGG Substrate P3->A2 P4->A1 A1->A2 A3 Monitor Absorbance at 340 nm A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50/Ki D2->D3

Caption: Workflow for Spectrophotometric ACE Inhibition Assay.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the ACE enzyme. It is considered a gold standard for determining binding affinity due to its sensitivity and robustness.[13]

Detailed Methodology:

  • Membrane Preparation:

    • Tissue (e.g., lung) or cells expressing ACE are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the ACE enzyme.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay (Competitive Inhibition):

    • A constant concentration of a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analogue) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test inhibitor (e.g., this compound).

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 37°C) and for a defined period.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled inhibitor and is subtracted from the total binding to obtain specific binding.

    • The specific binding data is plotted against the logarithm of the unlabeled inhibitor concentration.

    • The IC50 value is determined from the resulting competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which also requires the concentration and dissociation constant (Kd) of the radioligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis M1 Homogenize Tissue/Cells M2 Centrifuge to Isolate Membranes M1->M2 M3 Resuspend and Quantify Protein M2->M3 B1 Incubate Membranes, Radioligand, and Inhibitor M3->B1 B2 Separate Bound and Unbound Ligand (Filtration) B1->B2 B3 Quantify Radioactivity B2->B3 A1 Determine Specific Binding B3->A1 A2 Generate Competition Curve A1->A2 A3 Calculate IC50/Ki A2->A3

Caption: Workflow for Radioligand Binding Assay.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent inhibitor of the C-terminal domain of ACE, with a binding affinity comparable to or exceeding that of several established ACE inhibitors. The detailed experimental protocols provided offer a foundation for the independent verification of these findings and for the characterization of novel ACE inhibitors. Researchers are encouraged to adapt these methodologies to their specific experimental conditions and to consult the primary literature for further details.

References

RXPA 380: A Comparative Analysis of a Highly Selective ACE C-Domain Inhibitor (In Vitro)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of RXPA 380 based on available in vitro data. Despite a comprehensive search, no studies detailing the validation of this compound in animal models were found. Therefore, a comparison of its in vivo performance with other alternatives cannot be provided at this time.

Introduction

This compound is a potent and highly selective phosphinic peptide inhibitor of the C-terminal catalytic domain of angiotensin-converting enzyme (ACE).[1][2][3][4] Somatic ACE possesses two active catalytic domains, the N- and C-domains, which, despite sharing a high degree of homology, exhibit different substrate specificities and play distinct physiological roles.[3][5] The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key player in the renin-angiotensin system (RAS) and a major target for antihypertensive therapies.[6] The high selectivity of this compound for the C-domain makes it a valuable research tool for dissecting the specific functions of the two ACE domains and a potential lead compound for the development of more targeted therapeutics with potentially fewer side effects.

This guide summarizes the available in vitro data for this compound, compares its inhibitory activity with other ACE inhibitors, provides a general experimental protocol for in vitro ACE inhibition assays, and visualizes the relevant signaling pathway and a conceptual experimental workflow.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound in comparison to other ACE inhibitors. This compound demonstrates remarkable selectivity for the ACE C-domain, with an inhibitory potency in the low nanomolar range and a selectivity of over 3000-fold compared to the N-domain.[1][2][4]

InhibitorTarget DomainKiIC50Selectivity (N/C)Reference
This compound Human ACE C-domain3 nM2.5 nM (mutant)>3300-fold[2][7]
Mouse ACE C-domain12 nM-~1000-fold[7]
Human ACE N-domain10,000 nM-[2]
Mouse ACE N-domain12,000 nM-[7]
LisinoprilACE (non-selective)~0.39 nM--[8]
EnalaprilatACE (prefers N-domain at high Cl-)--Varies with Cl- concentration[8]
RXP407ACE N-domain--Highly selective for N-domain[3]

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric assay to determine the ACE inhibitory activity of a compound like this compound. This protocol is based on commonly used methods for assessing ACE inhibition.[2][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the C- and N-domains of ACE.

Materials:

  • Recombinant human ACE C-domain and N-domain

  • This compound

  • Quenched fluorogenic ACE substrate (e.g., Abz-FRK(Dnp)P-OH)

  • Assay buffer (e.g., 50 mM HEPES, pH 6.8, 200 mM NaCl, 10 µM ZnCl2)[2][9]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Microplate reader capable of fluorescence detection

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to create a stock solution.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

    • Prepare solutions of the ACE C-domain and N-domain in the assay buffer at the desired concentration.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Performance:

    • In a 96-well microplate, add a small volume of each this compound dilution to triplicate wells.

    • Include control wells containing only assay buffer (for 100% enzyme activity) and wells with a known ACE inhibitor as a positive control.

    • Add the ACE enzyme solution (either C- or N-domain) to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by ACE results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

The following diagrams illustrate the signaling pathway targeted by this compound and a conceptual workflow for its in vitro validation.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Cleavage Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Cleavage (C-domain) AT1R AT1 Receptor Angiotensin_II:e->AT1R:w Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1R:e->Vasoconstriction:w RXPA380 This compound RXPA380->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on the ACE C-domain.

Experimental_Workflow Start Start: In Vitro Validation Reagent_Prep Reagent Preparation: - this compound dilutions - ACE C- & N-domains - Fluorogenic substrate Start->Reagent_Prep Assay Fluorometric Assay: - Incubation of enzyme, inhibitor, and substrate - Fluorescence measurement Reagent_Prep->Assay Data_Analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50/Ki values Assay->Data_Analysis Comparison Comparative Analysis: - Compare with other ACE inhibitors Data_Analysis->Comparison Conclusion Conclusion: Potency and selectivity of this compound Comparison->Conclusion

Caption: Conceptual workflow for the in vitro validation of this compound.

References

A Comparative Structural Analysis of Retinoid X Receptor Alpha (RXRα) Heterodimeric Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of Retinoid X Receptor Alpha (RXRα) in complex with three key nuclear receptor partners: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Retinoic Acid Receptor Alpha (RARα), and Liver X Receptor Beta (LXRβ). This objective comparison, supported by experimental data, aims to elucidate the structural nuances that underpin the diverse signaling pathways regulated by these critical therapeutic targets.

Introduction

Retinoid X Receptor Alpha (RXRα) holds a unique position in the nuclear receptor superfamily, acting as an obligate heterodimerization partner for numerous other nuclear receptors. This promiscuity allows RXRα to participate in a wide array of signaling pathways that govern metabolism, development, and inflammation. The structural basis of these distinct partnerships is key to understanding their specific biological functions and for the rational design of targeted therapeutics. This guide focuses on the comparative structural analysis of RXRα in complex with PPARγ, RARα, and LXRβ, highlighting the similarities and differences in their heterodimeric interfaces, ligand binding, and coactivator recruitment.

Comparative Structural Data of RXRα Heterodimer Complexes

The following table summarizes key crystallographic data for the human RXRα heterodimeric complexes with PPARγ, RARα, and LXRβ, providing a quantitative basis for structural comparison.

PDB IDComplexResolution (Å)R-Value WorkR-Value FreeLigands PresentCoactivator/Corepressor
3E00 RXRα-PPARγ3.100.2140.2769-cis-Retinoic Acid (in RXRα), GW9662 (antagonist in PPARγ)NCoA-2 peptide
1DKF RXRα-RARα2.500.2030.262Oleic Acid (in RXRα), BMS614 (antagonist in RARα)Not Present
1UHL RXRα-LXRβ2.900.2190.326Methoprene Acid (in RXRα), T0901317 (agonist in LXRβ)GRIP-1 peptide

Structural Insights into RXRα Heterodimerization

The heterodimerization of RXRα with its partners is primarily mediated by their ligand-binding domains (LBDs). While a canonical "knobs-into-holes" packing of helices H9 and H10 forms a conserved feature of the dimer interface, the specific residues involved and the overall architecture of the complex exhibit notable differences that contribute to the unique functional properties of each heterodimer.

RXRα-PPARγ: The structure of the intact RXRα-PPARγ heterodimer bound to DNA (PDB: 3E00) reveals a non-symmetric complex.[1][2] The PPARγ LBD makes extensive contacts with multiple domains of both receptors, including a DNA-dependent interface with the RXRα DNA-binding domain (DBD).[1] This intricate network of interactions suggests a high degree of allosteric communication between the two receptors.

RXRα-RARα: The crystal structure of the RXRα-RARα LBD heterodimer (PDB: 1DKF) showcases a more classical head-to-tail arrangement.[3] The interface is substantial, burying a significant solvent-accessible surface area. The conformation of the RARα activation function-2 (AF-2) helix is dictated by the bound ligand, which in this structure is an antagonist, leading to a conformation that prevents coactivator binding.

RXRα-LXRβ: The RXRα-LXRβ LBD heterodimer structure (PDB: 1UHL) reveals both receptors in an agonistic conformation, each bound to a coactivator peptide.[1] This "permissive" heterodimer can be activated by ligands for either RXRα or LXRβ. The structure highlights how the binding of agonists stabilizes the AF-2 helix in a conformation competent for coactivator recruitment.

Signaling Pathways

The structural differences among the RXRα heterodimers translate into distinct signaling pathways with diverse physiological outcomes.

RXRα-PPARγ Signaling Pathway: This pathway is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by ligands such as fatty acids or thiazolidinediones (for PPARγ), the heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.

RXRA_PPARG_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_PPARG PPARγ Ligand (e.g., Fatty Acids, TZDs) RXRA_PPARG RXRα-PPARγ Heterodimer Ligand_PPARG->RXRA_PPARG Binds Ligand_RXRA RXRα Ligand (9-cis-Retinoic Acid) Ligand_RXRA->RXRA_PPARG Binds PPRE PPRE (DNA Response Element) RXRA_PPARG->PPRE Binds Coactivators Coactivators (e.g., NCoA-2) PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Metabolism Regulation of Lipid Metabolism, Insulin Sensitivity, Adipogenesis Transcription->Metabolism

RXRα-PPARγ signaling pathway.

RXRα-RARα Signaling Pathway: This pathway is crucial for embryonic development, cell differentiation, and proliferation. All-trans retinoic acid (atRA) and 9-cis retinoic acid are the natural ligands for RARα. Ligand binding to RARα in the context of the heterodimer leads to the recruitment of coactivators and transcription of genes containing Retinoic Acid Response Elements (RAREs).

RXRA_RARA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_RARA RARα Ligand (e.g., atRA, 9-cis-RA) RXRA_RARA RXRα-RARα Heterodimer Ligand_RARA->RXRA_RARA Binds RARE RARE (DNA Response Element) RXRA_RARA->RARE Binds Coactivators Coactivators RARE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Development Regulation of Development, Cell Differentiation, Proliferation Transcription->Development

RXRα-RARα signaling pathway.

RXRα-LXRβ Signaling Pathway: This pathway plays a central role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Oxysterols are the natural ligands for LXRβ. Activation of the heterodimer leads to the transcription of genes containing Liver X Receptor Response Elements (LXREs).

RXRA_LXRB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_LXRB LXRβ Ligand (e.g., Oxysterols) RXRA_LXRB RXRα-LXRβ Heterodimer Ligand_LXRB->RXRA_LXRB Binds LXRE LXRE (DNA Response Element) RXRA_LXRB->LXRE Binds Coactivators Coactivators (e.g., GRIP-1) LXRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Homeostasis Regulation of Cholesterol Homeostasis, Fatty Acid Metabolism, Inflammation Transcription->Homeostasis

RXRα-LXRβ signaling pathway.

Experimental Protocols

The structural data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for the key techniques employed in the structural analysis of nuclear receptor complexes.

X-ray Crystallography

X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of proteins and other biological macromolecules.

Methodology:

  • Protein Expression and Purification: The individual nuclear receptor LBDs (and in some cases, full-length proteins) are overexpressed, typically in E. coli, and purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • Complex Formation: The purified RXRα and its partner receptor are mixed in an equimolar ratio with their respective ligands and a short peptide corresponding to the receptor-binding motif of a coactivator.

  • Crystallization: The protein-ligand-coactivator complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion (hanging or sitting drop) methods.

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.

Xray_Workflow A Protein Expression & Purification B Complex Formation (Protein + Ligand + Coactivator) A->B C Crystallization Screening B->C D X-ray Data Collection (Synchrotron) C->D E Structure Determination (Phasing & Model Building) D->E F Structure Refinement & Validation E->F

X-ray crystallography workflow.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large protein complexes in their near-native state.

Methodology:

  • Sample Preparation: A purified and concentrated sample of the nuclear receptor complex is applied to an EM grid.

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane, which vitrifies the thin layer of the sample, preserving the native structure of the complexes.

  • Data Collection: The vitrified grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.

  • Image Processing: The individual particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined.

CryoEM_Workflow A Sample Preparation & Purification B Grid Preparation & Vitrification A->B C Cryo-EM Data Collection (Microscopy) B->C D Image Processing (Particle Picking & 2D/3D Classification) C->D E 3D Reconstruction D->E F Model Building & Refinement E->F

Cryo-EM workflow.
Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the overall shape and size of macromolecules in solution, making it useful for studying conformational changes and complex formation.

Methodology:

  • Sample Preparation: Highly purified and monodisperse samples of the protein complex are prepared in a well-characterized buffer. A matching buffer blank is also prepared.

  • Data Collection: The protein sample and the buffer blank are exposed to an X-ray beam, and the scattering intensity is measured at low angles.

  • Data Processing: The scattering from the buffer is subtracted from the sample scattering. The resulting scattering curve is analyzed to determine parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax).

  • Modeling: The experimental scattering data are used to generate low-resolution 3D shape reconstructions of the molecule or to validate high-resolution models from other techniques.

SAXS_Workflow A Sample Preparation (Protein & Buffer) B SAXS Data Collection A->B C Data Processing (Buffer Subtraction) B->C D Data Analysis (Rg, Dmax) C->D E Shape Reconstruction & Modeling D->E

SAXS workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution at atomic resolution.

Methodology:

  • Isotope Labeling: The protein of interest is expressed in media containing 15N and/or 13C isotopes to make them NMR-active.

  • Sample Preparation: A highly concentrated and stable sample of the isotopically labeled protein is prepared in a suitable buffer.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, NOESY) are performed to obtain through-bond and through-space correlations between atomic nuclei.

  • Resonance Assignment: The chemical shifts of the backbone and side-chain atoms are assigned to specific residues in the protein sequence.

  • Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate an ensemble of 3D structures that are consistent with the experimental data.

NMR_Workflow A Isotope Labeling (15N, 13C) B Protein Purification & Sample Preparation A->B C NMR Data Acquisition B->C D Resonance Assignment C->D E Structure Calculation & Refinement D->E

References

Safety Operating Guide

Proper Disposal of RXPA 380: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance on the disposal of a research-grade angiotensin-converting enzyme (ACE) inhibitor. A specific Safety Data Sheet (SDS) for RXPA 380 was not publicly available at the time of writing. Researchers must obtain the official SDS from the vendor and consult with their institution's Environmental Health and Safety (EHS) department for disposal procedures specific to their location and regulations. The information provided here is not a substitute for a substance-specific SDS or institutional protocols.

Essential Safety and Logistical Information

As a potent ACE inhibitor, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. The primary route of disposal for unused or waste this compound, in the absence of a specific institutional protocol stating otherwise, is incineration by a licensed hazardous waste disposal company.

Quantitative Data

Due to the lack of a publicly available SDS for this compound, specific quantitative data on its physical, chemical, and toxicological properties are not available. The following table should be populated with information from the official SDS once obtained.

PropertyValueReference
Chemical Name This compoundTebubio
CAS Number Data Not AvailableSDS Section 3
Molecular Formula Data Not AvailableSDS Section 9
Molecular Weight Data Not AvailableSDS Section 9
Appearance Data Not AvailableSDS Section 9
Solubility Data Not AvailableSDS Section 9
LD50 (Oral) Data Not AvailableSDS Section 11
LD50 (Dermal) Data Not AvailableSDS Section 11
LC50 (Inhalation) Data Not AvailableSDS Section 11
Persistence and Degradability Data Not AvailableSDS Section 12

Experimental Protocol: Disposal of Unused this compound

This protocol outlines the general steps for the disposal of unused this compound in a laboratory setting. This procedure should be performed in accordance with your institution's specific hazardous waste management plan.

Materials:

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Chemical fume hood

  • Hazardous waste container (clearly labeled)

  • Waste manifest or logbook

Procedure:

  • Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's chemical hygiene plan and hazardous waste disposal guidelines. Contact your EHS department for clarification on the appropriate waste stream for potent ACE inhibitors.

  • Prepare for Disposal:

    • Don the appropriate PPE (safety goggles, chemical-resistant gloves, and a lab coat).

    • Perform all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of any dust particles.

  • Package for Disposal:

    • Carefully place the original container with the unused this compound into a larger, compatible, and clearly labeled hazardous waste container.

    • If transferring the material, ensure the new container is appropriate for solid chemical waste and is properly sealed.

    • Label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The full chemical name (if known)

      • Concentration and quantity

      • Date of disposal

      • Your name, laboratory, and contact information

  • Documentation:

    • Record the disposal of this compound in your laboratory's chemical inventory and waste logbook.

    • Complete any required hazardous waste manifests as per your institution's procedures.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Spill and Decontamination:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and clean the area with an absorbent material.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable cleaning agent as recommended by your EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.

RXPA380_Disposal_Workflow start Start: this compound Requires Disposal sds Obtain and Review This compound SDS start->sds ehs Consult Institutional EHS Guidelines sds->ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ehs->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood package Package Waste in a Labeled, Sealed Container fume_hood->package document Complete Waste Manifest/Log package->document store Store in Designated Hazardous Waste Area document->store collect Arrange for EHS Waste Collection store->collect end End: Proper Disposal collect->end

Caption: Workflow for the safe disposal of this compound.

Navigating the Safe Handling of RXPA 380: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of RXPA 380, ensuring the protection of all laboratory personnel. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) and Safety Measures

The safe handling of this compound necessitates stringent adherence to the following personal protective equipment guidelines to minimize exposure and ensure a secure laboratory environment.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect against splashes and airborne particles.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in designated work areas.To prevent ingestion and cross-contamination.[1]

Operational Protocol: From Receipt to Disposal

A systematic approach to the handling of this compound is critical for maintaining a safe and efficient workflow. The following diagram outlines the procedural steps that must be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don Appropriate PPE b Verify Substance Identity (this compound) a->b c Use in a Well-Ventilated Area b->c Proceed to Handling d Avoid Contact with Skin and Eyes c->d e Prevent Dust Formation d->e f Wash Hands Thoroughly e->f Complete Handling g Dispose of Contaminated Waste in Accordance with Local Regulations f->g

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.